molecular formula C4H4N2O3 B3021900 5-Hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 89603-60-1

5-Hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B3021900
CAS No.: 89603-60-1
M. Wt: 128.09 g/mol
InChI Key: FERCTUUKKXAWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCTUUKKXAWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191272
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-55-6
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37832-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7I5GP3IKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"physicochemical properties of 5-Hydroxy-1H-pyrazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to a nuanced and often challenging set of physicochemical properties, dominated by complex tautomeric equilibria. This guide provides an in-depth analysis of these properties, moving beyond simple data recitation to explain the underlying chemical principles and their practical implications for research and development. We will explore the critical interplay between its structural forms, the resulting impact on key parameters like pKa, lipophilicity, and solubility, and the experimental methodologies required for accurate characterization. This document is structured to serve as a practical, authoritative resource for scientists working with this versatile molecule, offering both foundational knowledge and field-proven experimental insights.

Introduction and Strategic Importance

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 89603-60-1[1]

  • Molecular Formula: C₄H₄N₂O₃

  • Molecular Weight: 128.09 g/mol

  • Structure: Chemical Structure of this compound

Significance in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Derivatives of the pyrazole core have demonstrated a vast range of biological activities, including acting as COX-2 inhibitors, cannabinoid receptor blockers, and anti-HIV agents.[2] this compound, with its strategically placed hydroxyl and carboxylic acid groups, serves as a highly versatile starting material for synthesizing more complex molecules. These functional groups provide handles for chemical modification and are critical for forming interactions with biological targets, such as the zinc-binding group in carbonic anhydrase inhibitors.[3] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for successful drug design, formulation, and development.

The Core Physicochemical Challenge: Tautomerism

The single greatest challenge in characterizing this compound is its existence as a mixture of tautomers—isomers that readily interconvert. The observed bulk properties are a weighted average of the properties of the individual forms present in equilibrium. This equilibrium is highly sensitive to the molecule's environment.

The Hydroxy-Oxo Equilibrium

This compound primarily exists in equilibrium between the 5-hydroxy-pyrazole form (the aromatic 'enol' form) and two 5-oxo-pyrazoline forms (the 'keto' forms). The position of the proton on the pyrazole ring nitrogen further complicates this, leading to at least three distinct, low-energy tautomers.

Tautomers cluster_legend Tautomeric Forms A 5-Hydroxy-1H-pyrazole (Aromatic 'OH' Form) B 5-Oxo-4,5-dihydro-1H-pyrazole ('NH' Form) A->B Equilibrium C 5-Oxo-2,5-dihydro-1H-pyrazole ('CH' Form) B->C Prototropic Shift l1 The equilibrium between these forms dictates the molecule's overall properties.

Caption: Key tautomeric forms of this compound.

Factors Influencing Tautomeric Preference

The predominant tautomer is dictated by a subtle balance of forces:

  • Solvent: Polar, protic solvents like water or methanol can stabilize the more polar 'oxo' forms through hydrogen bonding. In contrast, nonpolar solvents may favor the 'hydroxy' form. Studies on related pyrazolones show a significant solvent-dependent shift in the tautomeric population.[4]

  • Physical State: In the solid state, crystal packing forces often select for a single tautomer. For example, the crystal structure of a closely related derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, confirms that the 'hydroxy' form is present exclusively in the crystal lattice.[2]

  • pH: The ionization state of the carboxylic acid and the pyrazole ring will influence the electron density and stability of the different tautomeric forms.

Quantitative Physicochemical Properties & Experimental Determination

Accurate measurement of physicochemical properties is essential for developing predictive models for absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Data

The following table summarizes key properties. Data for the parent compound is limited; therefore, values from closely related analogs are provided for context and must be interpreted with caution.

PropertyExperimental ValueContext / Analog DataSignificance in Drug Development
pKa Not DeterminedCarboxylic acids: ~2-5. Pyrazole NH: ~14. Hydroxy group: ~8-10.Governs solubility, receptor binding, and membrane passage.
LogP / LogD Not DeterminedHighly polar structure suggests a low LogP value (likely < 0).Predicts lipophilicity, membrane permeability, and metabolic stability.
Aqueous Solubility Not DeterminedExpected to be low in pure water but will increase significantly at pH > pKa of the carboxylic acid. The HCl salt of a similar compound shows enhanced water solubility.[5]Crucial for oral bioavailability and formulation of intravenous solutions.
Melting Point Not Determined5-Methyl-1H-pyrazole-3-carboxylic acid: 241 °C.[6] 5-Acetyl-1H-pyrazole-3-carboxylic acid: 257-269 °C (decomp.).[7]Indicates crystal lattice stability, purity, and solid-form challenges.
Acidity (pKa) - Experimental Protocol

Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH. For this compound, with multiple ionizable centers (a strong acid in the carboxyl group, a very weak acid in the pyrazole N-H, and another acidic enolic proton), pKa determination is non-trivial but critical. A change in pH can dramatically alter solubility and biological interactions. Potentiometric titration is the gold standard for this measurement.

Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the anticipated low aqueous solubility at acidic pH.

  • Titration Setup: Use a calibrated pH electrode and a micro-burette. The titration vessel should be jacketed to maintain a constant temperature (e.g., 25 °C).

  • Acidic Titration: Add a standardized HCl solution to the sample to ensure all ionizable groups are fully protonated, and begin titration by adding small, precise aliquots of a standardized, carbonate-free NaOH solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve corresponding to the carboxylic acid dissociation. Specialized software is used to calculate the pKa values by fitting the titration curve.

Trustworthiness: The protocol is self-validating. The resulting titration curve's shape provides an internal check on the process. A sharp inflection point at the equivalence point confirms a clean titration of the carboxylic acid.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound (1-3 mg) B Dissolve in Co-Solvent/Water A->B C Calibrate pH Electrode B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Identify Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for experimental pKa determination by potentiometric titration.

Lipophilicity (LogP) - Experimental Protocol

Expertise & Experience: LogP (the partition coefficient between octanol and water) is a fundamental measure of a drug's lipophilicity, which influences its ability to cross cell membranes. The classic shake-flask method, though labor-intensive, remains the most reliable technique.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

  • Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, like PBS at pH 7.4, for LogD measurement).

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: Combine a precise volume of the aqueous stock solution with a precise volume of the saturated n-octanol in a suitable vessel.

  • Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as: Log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Trustworthiness: This method's reliability comes from direct measurement. Running the experiment in triplicate and ensuring mass balance (initial amount equals the sum of amounts in both phases) validates the results.

Spectroscopic and Structural Profile

Spectroscopy provides a fingerprint of the molecule and is the primary tool for assessing the tautomeric state in solution and solid form.

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the pyrazole C4-H, the carboxylic acid proton (COOH), the pyrazole N-H, and the enolic O-H. The latter three are typically broad and exchangeable with D₂O. For the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the key signals confirming the hydroxy tautomer were a pyrazole C4-H at 5.98 ppm and a very deshielded hydroxyl proton at 12.16 ppm.[2]

  • FTIR: Infrared spectroscopy is highly sensitive to the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), another O-H stretch from the pyrazole hydroxyl (~3200 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).[2] The presence or absence of a ketone C=O stretch (~1650-1680 cm⁻¹) can provide strong evidence for or against the oxo-tautomer.

  • X-Ray Crystallography: This is the only definitive method to determine the structure in the solid state. It reveals not only which tautomer is present but also the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates properties like melting point and solubility.[2]

Conclusion

This compound is a molecule of significant synthetic potential, whose physicochemical properties are governed by a delicate and fascinating tautomeric balance. A thorough understanding and experimental characterization of its pKa, lipophilicity, and solubility—all within the context of its tautomeric behavior—are paramount for its successful application in drug discovery and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this compound and unlock its full potential. Future work should focus on obtaining definitive experimental data for the parent compound and exploring formulation strategies like co-crystallization to modulate its solid-state properties.

References

An In-depth Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 89603-60-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological relevance of the pyrazole scaffold, this document details its synthesis, characterization, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, pyrazole derivatives have since been found to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous FDA-approved drugs containing the pyrazole core, highlighting its importance in modern drug discovery.[4]

This compound (CAS No. 89603-60-1) is a functionalized pyrazole derivative that holds promise as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5][6] Its structure, featuring both a hydroxyl and a carboxylic acid group, offers multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries in drug development programs.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: the formation of its ethyl ester precursor via a Knorr pyrazole synthesis, followed by hydrolysis to the desired carboxylic acid. This method is based on the well-established reaction of β-keto esters with hydrazine derivatives.

Synthesis Pathway Overview

The synthetic route commences with the cyclocondensation of diethyl oxaloacetate, a readily available β-keto ester, with hydrazine hydrate. This reaction forms the pyrazole ring, yielding Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Subsequent hydrolysis of the ester group under basic conditions affords the target molecule, this compound.

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Ester Hydrolysis diethyl_oxaloacetate Diethyl Oxaloacetate intermediate Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate hydrazine Hydrazine Hydrate hydrazine->intermediate Cyclocondensation final_product 5-Hydroxy-1H-pyrazole- 3-carboxylic acid intermediate->final_product hydrolysis Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This protocol is based on established methods for the synthesis of pyrazole derivatives from β-keto esters.

Materials:

  • Diethyl oxaloacetate

  • Hydrazine hydrate (85% solution in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxaloacetate (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) (for acidification)

Procedure:

  • Dissolve Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain this compound.

Physicochemical Properties and Characterization

PropertyPredicted Value / Information
CAS Number 89603-60-1[5]
Molecular Formula C₄H₄N₂O₃[6]
Molecular Weight 128.09 g/mol [6]
Appearance Expected to be a white to off-white solid.
Solubility Likely soluble in polar organic solvents like DMSO and DMF.
Tautomerism Exists in tautomeric forms (hydroxy-pyrazole and pyrazolone).
Tautomerism

This compound can exist in different tautomeric forms. The hydroxy-pyrazole form is aromatic and generally more stable. However, the pyrazolone tautomer can also be present, and the equilibrium between these forms can be influenced by the solvent and solid-state packing.[7]

Tautomerism hydroxy_pyrazole 5-Hydroxy-1H-pyrazole- 3-carboxylic acid (Aromatic) pyrazolone 5-Oxo-4,5-dihydro-1H-pyrazole- 3-carboxylic acid (Pyrazolone) hydroxy_pyrazole->pyrazolone Tautomerization

Caption: Tautomeric forms of the target molecule.

Spectroscopic Characterization (Predicted)

Based on the structure and data from similar compounds, the following spectroscopic characteristics are expected for this compound.[7]

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the pyrazole C4-H around δ 6.0-6.5 ppm.

    • A broad singlet for the carboxylic acid proton at δ > 12 ppm.

    • A broad singlet for the hydroxyl proton, which may exchange with water.

    • A broad singlet for the N-H proton.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carboxylic acid carbonyl carbon around δ 160-165 ppm.

    • Signals for the pyrazole ring carbons in the aromatic region.

  • IR (ATR):

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

    • An O-H stretch from the pyrazole hydroxyl group around 3200-3400 cm⁻¹.

    • N-H stretching vibrations.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ ion at m/z 127.01.

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has been extensively investigated and shown to possess a wide range of biological activities.[1][2]

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of this compound make it a candidate for derivatization to explore potential COX inhibitors.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal activity.[1] Further modification of the carboxylic acid and hydroxyl groups could lead to the development of novel antimicrobial agents.

Herbicidal and Insecticidal Activity

Pyrazole derivatives have also found applications in agriculture as herbicides and insecticides. The specific substitution pattern on the pyrazole ring is crucial for these activities.

Kinase Inhibition

In the field of oncology, various pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways. The functional groups on this compound provide handles for the synthesis of potential kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be reliably achieved through the well-established Knorr pyrazole synthesis followed by ester hydrolysis. The presence of multiple functional groups allows for diverse chemical modifications, paving the way for the discovery of novel compounds with a wide range of biological activities. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Tautomeric Landscapes of 5-Hydroxypyrazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxypyrazole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] The inherent structural plasticity of these molecules, governed by complex tautomeric equilibria, is a critical determinant of their physicochemical properties, biological activity, and ultimate success in drug development pipelines.[3][4] This in-depth technical guide provides a comprehensive exploration of the tautomerism exhibited by this class of compounds. We will dissect the principal tautomeric forms, elucidate the key factors influencing their equilibrium, and present robust experimental and computational methodologies for their characterization. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and harness the tautomeric complexity of 5-hydroxypyrazole-3-carboxylic acids in the pursuit of novel therapeutics.

The Dynamic Nature of the Pyrazole Core: An Introduction to Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design.[4][5][6] In the context of heterocyclic scaffolds like pyrazole, prototropic tautomerism, involving the migration of a proton, is particularly prevalent.[7] For unsymmetrically substituted pyrazoles, this phenomenon, known as annular tautomerism, dictates the position of the N-H proton, significantly impacting the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets.[3][4] The 5-hydroxypyrazole-3-carboxylic acid core presents a fascinating case of multifaceted tautomerism, where annular tautomerism is coupled with keto-enol tautomerism of the hydroxypyrazole moiety. Understanding and controlling this equilibrium is paramount for rational drug design.[5][6]

The Tautomeric Quorum of 5-Hydroxypyrazole-3-Carboxylic Acids

The unique arrangement of a hydroxyl group at the C5 position and a carboxylic acid at the C3 position gives rise to several potential tautomeric forms. The principal equilibrium to consider is the interplay between the keto and enol forms of the hydroxypyrazole ring, in conjunction with the annular tautomerism of the pyrazole core.

The three primary tautomeric forms are:

  • The 5-Hydroxy (Enol) Form (A): This form features an aromatic pyrazole ring with a hydroxyl group at C5. This tautomer can engage in hydrogen bonding through both the hydroxyl proton and the N-H proton.

  • The 5-Oxo (Keto) Forms (B and C): In these forms, the hydroxyl group exists as a carbonyl, rendering the C5 position a ketone. This breaks the aromaticity of the pyrazole ring, resulting in a pyrazolone structure. Two distinct keto tautomers are possible due to annular tautomerism, with the mobile proton residing on either N1 (B) or N2 (C).

The relative stability and population of these tautomers are not fixed but are instead governed by a delicate balance of electronic, steric, and environmental factors.

Tautomers A 5-Hydroxy (Enol) Form (A) B 5-Oxo (Keto) Form (B) (1H-pyrazolin-5-one) A->B Keto-Enol Tautomerism C 5-Oxo (Keto) Form (C) (2H-pyrazolin-5-one) B->C Annular Tautomerism

Caption: Principal tautomeric forms of 5-hydroxypyrazole-3-carboxylic acid.

Deciphering the Equilibrium: Key Influencing Factors

The tautomeric preference of 5-hydroxypyrazole-3-carboxylic acids is a multifactorial phenomenon. A thorough understanding of these factors is crucial for predicting and controlling the dominant tautomeric form in a given context.

The Role of Substituents

The electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium.[8][9]

  • Electron-donating groups (EDGs) at the C3 or N1 positions tend to stabilize the 5-hydroxy (enol) form by increasing the electron density of the aromatic ring.

  • Electron-withdrawing groups (EWGs) , such as the carboxylic acid at C3, can favor the keto forms by stabilizing the negative charge that can develop on the oxygen atom of the carbonyl group.[8] The interplay between the hydroxyl/oxo group and the carboxylic acid is a key determinant of the overall electronic landscape.

The Solvent's Decisive Vote

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in shifting the tautomeric equilibrium.[3]

  • Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms. They can stabilize the more polar keto tautomers and facilitate the proton transfer required for interconversion.[3]

  • Aprotic Solvents (e.g., DMSO, chloroform): In these solvents, the enol form may be favored due to the formation of intramolecular hydrogen bonds between the 5-hydroxyl group and the adjacent N-H or the carboxylic acid.[10] For instance, in DMSO-d6, the hydroxyl form of similar pyrazole derivatives has been observed to be predominant.[11]

The Impact of pH

The ionization state of the carboxylic acid and the pyrazole ring nitrogens is pH-dependent and will, in turn, influence the tautomeric equilibrium. At physiological pH, the carboxylic acid will be deprotonated to a carboxylate. This introduces a negative charge that can significantly alter the electronic distribution and favor specific tautomers through electrostatic interactions and altered hydrogen bonding patterns.

Methodologies for Tautomeric Characterization

A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 5-hydroxypyrazole-3-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[8][12]

  • ¹H NMR: The chemical shifts of the pyrazole ring protons and the N-H and O-H protons are highly sensitive to the tautomeric form. Broadening of signals can indicate a dynamic equilibrium between tautomers on the NMR timescale.[8] For example, the presence of a distinct OH signal in DMSO-d6 is indicative of the hydroxyl tautomer.[13]

  • ¹³C NMR: The chemical shift of the C5 carbon is a key diagnostic marker. A signal in the range of a typical sp² carbon bearing an oxygen (lower ppm) suggests the enol form, while a signal in the carbonyl region (higher ppm) is characteristic of the keto form.[12]

  • ¹⁵N NMR: This technique can provide direct information about the protonation state of the nitrogen atoms in the pyrazole ring, helping to distinguish between annular tautomers.[13]

Table 1: Representative NMR Chemical Shifts for Tautomer Identification

Tautomeric FormKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
5-Hydroxy (Enol) Sharp OH proton signal (in aprotic solvents)C5 signal in the aromatic/enol region
5-Oxo (Keto) Absence of a sharp OH signal; potentially broader N-H signalsC5 signal in the carbonyl region (>160 ppm)
X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[14][15][16] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, offering an unambiguous snapshot of the preferred tautomer in the crystalline form. It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium in solution.[8]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and for understanding the factors that govern their equilibrium.[7][9][17]

Experimental Protocol: Computational Tautomer Prediction

  • Structure Generation: Build the 3D structures of all plausible tautomers of the 5-hydroxypyrazole-3-carboxylic acid derivative of interest.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections and Gibbs free energy, for each tautomer.

  • Solvation Modeling: To simulate solution-phase behavior, employ a continuum solvation model (e.g., PCM, SMD) with the solvent of interest.

  • Analysis: Compare the relative energies of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Computational_Workflow start Generate Tautomer Structures opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq energy Single-Point Energy Calculation freq->energy solv Incorporate Solvation Model energy->solv analysis Compare Relative Energies solv->analysis

Caption: A generalized workflow for computational tautomer prediction.

Implications for Drug Discovery and Development

The tautomeric state of a 5-hydroxypyrazole-3-carboxylic acid derivative has profound consequences for its drug-like properties.

  • Receptor Binding: Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors, shape, and electrostatic potential). The biologically active tautomer may not be the most stable form in solution, and understanding this is critical for structure-activity relationship (SAR) studies.[1]

  • Physicochemical Properties: Tautomerism influences key properties such as solubility, lipophilicity (logP), and pKa. For instance, the more polar keto forms are generally more water-soluble than the enol form.

  • Metabolic Stability: The reactivity of the molecule, and thus its susceptibility to metabolic enzymes, can vary between tautomers.

Conclusion

The tautomerism of 5-hydroxypyrazole-3-carboxylic acids is a complex yet manageable challenge in drug discovery. A multi-pronged approach that combines a deep understanding of the fundamental principles governing tautomeric equilibria with the judicious application of modern analytical and computational techniques is essential. By embracing this complexity, medicinal chemists can rationally design and optimize this privileged scaffold to develop safer and more effective medicines.

References

Solubility Profile of 5-Hydroxy-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, predict its behavior in various solvent systems, and provide a detailed, self-validating experimental protocol for solubility determination. The influence of critical factors such as pH and tautomerism is also examined to provide a holistic understanding essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound featuring a pyrazole core substituted with both a hydroxyl and a carboxylic acid group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science.[1] The utility of such a compound in any application—be it synthesis, purification, formulation, or biological screening—is fundamentally governed by its solubility.[2]

Understanding solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, dictates the choice of purification methods like crystallization, and determines the bioavailability of a potential drug candidate.[2] The widely-held principle of "like dissolves like" serves as our starting point: polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2][3] For a multifunctional molecule like this compound, its solubility profile is a nuanced interplay between its polar functional groups, the aromaticity of the pyrazole ring, and its acidic nature.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, we must first examine its key molecular properties. The presence of multiple functional groups capable of hydrogen bonding and ionization dictates its interactions with different solvents.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₄H₄N₂O₃Indicates a small molecule with a high ratio of heteroatoms to carbon, suggesting polarity.
Molecular Weight 128.09 g/mol Low molecular weight generally favors solubility.
Key Functional Groups Carboxylic Acid (-COOH)Strongly polar, acidic (pKa ~2-5), acts as a hydrogen bond donor and acceptor. Confers solubility in basic aqueous solutions.[4]
Hydroxyl (-OH)Polar, weakly acidic, acts as a hydrogen bond donor and acceptor. Enhances polarity and potential for aqueous solubility.
Pyrazole RingAromatic heterocycle containing two nitrogen atoms. Can act as both a hydrogen bond donor (N-H) and acceptor (N). Contributes to the molecule's overall polarity.
Tautomerism Can exist in multiple tautomeric forms (e.g., 5-hydroxy vs. 5-oxo).Different tautomers can have distinct polarities, hydrogen bonding capabilities, and crystal packing energies, thereby affecting solubility.[5][6]

Theoretical Solubility Profile

Based on the structure, we can predict the solubility of this compound across different solvent classes. The molecule's high polarity, stemming from the -COOH, -OH, and pyrazole N-H groups, is the dominant factor.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The molecule can form extensive hydrogen bonds with protic solvents via its -OH, -COOH, and pyrazole N-H groups.[7]
Polar Aprotic DMSO, DMF, AcetoneHigh to Moderate Strong dipole-dipole interactions are possible. Solvents like DMSO are excellent hydrogen bond acceptors. Related pyrazole carboxylic acids show good solubility in DMSO.[8]
Non-Polar Hexane, Toluene, Diethyl EtherLow / Insoluble The significant polarity mismatch prevents effective solvation. The energy required to break the solute-solute interactions (crystal lattice) is not compensated by weak solute-solvent interactions.[2][3]
Aqueous Acidic 5% HClLow The molecule is already a neutral acid. Adding acid will suppress the deprotonation of the carboxylic acid group, keeping it in its less polar, neutral form.
Aqueous Basic 5% NaHCO₃, 5% NaOHHigh The carboxylic acid group will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in water.[4][9] This is a classic acid-base reaction enhancing solubility.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step qualitative method to verify the theoretical solubility profile. The protocol is designed as a self-validating system.

Materials and Equipment
  • This compound

  • Small test tubes (13x100 mm) and rack

  • Graduated cylinders or pipettes (1 mL)

  • Spatula

  • Vortex mixer

  • Solvents: Deionized Water, Methanol, DMSO, Hexane, 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq)

Step-by-Step Procedure
  • Sample Preparation : Weigh approximately 10-20 mg of this compound into a clean, dry test tube. This corresponds to a solute concentration of ~10-20 mg/mL.

  • Solvent Addition : Add 1 mL of the chosen solvent to the test tube.

  • Mixing : Cap the test tube and shake vigorously or vortex for 30-60 seconds.[10] Thorough mixing is crucial to overcome kinetic barriers to dissolution.

  • Observation : Allow the tube to stand for 1-2 minutes. Observe the solution against a contrasting background. Classify the solubility as:

    • Soluble : The solid completely dissolves, leaving a clear solution.

    • Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble : The solid does not appear to dissolve at all.[10]

  • pH-Dependent Solubility Validation :

    • For the tube with 5% NaOH or 5% NaHCO₃ : If the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). Causality Check : The formation of a precipitate upon re-acidification confirms that solubility in the base was due to the formation of a water-soluble salt, which reverts to the insoluble neutral acid upon protonation.[4] This validates the result.

  • Record Results : Systematically record all observations in a laboratory notebook.

Experimental Workflow Diagram

The following diagram outlines the logical flow for classifying the solubility of an unknown organic acid like this compound.

G cluster_solvents Test Solvents start Start with ~15mg of Compound + 1mL Solvent water Water start->water org_solv Organic Solvents (Methanol, DMSO, Hexane) start->org_solv decision_water Soluble in Water? water->decision_water naoh 5% NaOH decision_naoh Soluble in 5% NaOH? naoh->decision_naoh nahco3 5% NaHCO3 class_acid Class: Strong Acid (Soluble in NaHCO3) nahco3->class_acid Soluble class_weak_acid Class: Weak Acid (Insoluble in NaHCO3) nahco3->class_weak_acid Insoluble hcl 5% HCl decision_hcl Soluble in 5% HCl? hcl->decision_hcl decision_water->naoh No class_neutral Class: Polar Neutral decision_water->class_neutral Yes decision_naoh->hcl No validate Add HCl to NaOH solution. Does precipitate form? decision_naoh->validate Yes class_base Class: Base decision_hcl->class_base Yes class_inert Class: Inert / Nonpolar decision_hcl->class_inert No validate->nahco3 Yes, Precipitate Forms

Caption: Experimental workflow for solubility classification.

Quantitative Solubility Data

An exhaustive search of current literature did not yield specific quantitative solubility values (e.g., in mg/mL) for this compound. Researchers are encouraged to determine these values experimentally using methods such as shake-flask with subsequent concentration analysis by HPLC or UV-Vis spectroscopy. The table below is provided as a template to be populated with empirical data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask / HPLC
pH 7.4 Buffer25Shake-Flask / HPLC
Methanol25Shake-Flask / HPLC
DMSO25Shake-Flask / HPLC
Ethanol25Shake-Flask / HPLC

Critical Factor Analysis: The Role of pH

The solubility of this compound is critically dependent on pH. The carboxylic acid moiety is the primary driver of this behavior. At pH values significantly below its pKa, the compound exists predominantly in its neutral, protonated form, which has lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This relationship is fundamental to its behavior in biological systems and for developing purification strategies like acid-base extraction.

Caption: pH-dependent equilibrium of the carboxylic acid group.

Conclusion

This compound is a highly polar molecule, and its solubility is governed by its capacity for hydrogen bonding and its acidic nature. It is predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO), with poor solubility in non-polar solvents (hexane). Its aqueous solubility is exceptionally high under basic conditions (pH > 6) due to the formation of a carboxylate salt. This comprehensive solubility profile is essential for guiding its use in chemical synthesis, purification, and for anticipating its behavior in pharmaceutical and biological contexts. The provided experimental protocol offers a reliable method for confirming these characteristics in a laboratory setting.

References

A Comprehensive Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxy-1H-pyrazole-3-carboxylic acid and its esters are foundational heterocyclic scaffolds of significant interest to researchers in medicinal chemistry, drug development, and materials science. As members of the pyrazole family—a class of five-membered heterocycles with two adjacent nitrogen atoms—these compounds are recognized as "privileged structures" due to their prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide provides an in-depth review of the core literature surrounding this versatile building block. We will explore its synthesis, delve into its critical physicochemical properties, including its pronounced tautomerism, detail its chemical reactivity for further derivatization, and survey its broad applications, from the development of novel therapeutics to the synthesis of industrial dyes.

Core Synthesis Strategies

The construction of the pyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4][5][6] For this compound and its esters, the most direct and widely reported method involves the reaction between a hydrazine and an acetylene dicarboxylate ester, such as dimethyl acetylenedicarboxylate (DMAD) or diethyl butynedioate.[7][8][9]

Primary Synthesis via Acetylene Dicarboxylates

The reaction of a substituted or unsubstituted hydrazine with an acetylene dicarboxylate ester provides a highly efficient and regioselective route to the target pyrazole. The choice of hydrazine (e.g., phenylhydrazine, methylhydrazine, or hydrazine hydrate) determines the substituent at the N-1 position of the pyrazole ring.

The causality behind this experimental choice lies in the electrophilicity of the alkyne in the acetylenedicarboxylate, which readily undergoes a Michael addition with the nucleophilic hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydrazine Hydrazine Derivative (R-NHNH₂) Reaction 1. Michael Addition 2. Intramolecular Cyclization 3. Tautomerization Hydrazine->Reaction + DMAD Dialkyl Acetylenedicarboxylate (R'OOC-C≡C-COOR') DMAD->Reaction Product Alkyl 5-Hydroxy-1-R-1H-pyrazole-3-carboxylate Reaction->Product Yields

Caption: General synthesis of 5-hydroxy-1H-pyrazole-3-carboxylate esters.

Detailed Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a validated, published one-pot synthesis.[7][8] It serves as a self-validating system due to its simplicity, high yield, and the crystalline nature of the product, which allows for straightforward purification.

Materials:

  • Phenylhydrazine (2 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (2 mmol)

  • Toluene:Dichloromethane (1:1 mixture, 10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Combine phenylhydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (0.28 g, 2 mmol) in a round-bottom flask.

  • Add 10 mL of a 1:1 mixture of toluene and dichloromethane to the flask.

  • Stir the mixture at reflux temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is the crude product.

  • Recrystallize the solid from ethanol to obtain pure crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[7]

Physicochemical Properties and Tautomerism

A defining characteristic of this pyrazole scaffold is its existence in multiple tautomeric forms. Understanding this equilibrium is critical for interpreting spectroscopic data and predicting chemical reactivity.

The Tautomeric Equilibrium

This compound can exist in equilibrium with its keto tautomer, 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (also known as a pyrazolone).[7][10] Spectroscopic and crystallographic evidence indicates that for many derivatives, the 5-hydroxy aromatic form is predominant, particularly in DMSO solution and in the solid state.[7][8][11][12] This stability is attributed to the formation of a fully aromatic pyrazole ring.

Tautomerism Hydroxy 5-Hydroxy-1H-pyrazole (Aromatic 'OH' Form) Keto 5-Oxo-4,5-dihydropyrazole (Pyrazolone 'Keto' Form) Hydroxy->Keto

Caption: Tautomeric equilibrium between the hydroxy and keto forms.

Spectroscopic and Crystallographic Characterization

The identity and purity of this compound derivatives are confirmed using standard analytical techniques. The data presented below for the N-phenyl methyl ester derivative is representative of this class of compounds.[7][8]

Table 1: Representative Spectroscopic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [7]

Technique Observation Interpretation
¹H NMR δ 12.16 (s, 1H)Proton of the C5-OH group, confirming the hydroxy tautomer.
(300 MHz, DMSO-d₆)δ 7.34–7.74 (m, 5H)Protons of the N1-phenyl ring.
δ 5.98 (s, 1H)Proton at the C4 position of the pyrazole ring.
δ 3.80 (s, 3H)Protons of the ester methyl group.
FT-IR (ATR) 3204 cm⁻¹O-H stretching vibration.
1728 cm⁻¹C=O stretching vibration of the ester group.
1249 cm⁻¹C-O stretching vibration.

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the molecular structure of derivatives like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. These studies reveal a monoclinic crystal system (space group P2₁/c) and show that the crystal packing is stabilized by strong intermolecular hydrogen bonds, such as O-H···N interactions that link molecules into chains.[7][8]

Chemical Reactivity and Derivatization

The trifunctional nature of the this compound core—possessing a carboxylic acid, a hydroxyl group, and a reactive ring system—makes it an exceptionally versatile platform for synthetic diversification.

  • Carboxylic Acid (C3): This group is readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of functionalities.[13][14]

  • Hydroxyl Group (C5): The hydroxyl group can be alkylated or acylated. More significantly, it can be converted into a leaving group, such as a halogen (e.g., bromide) using reagents like tribromooxyphosphorus (POBr₃), opening pathways to further substitution.[9]

  • Ring Nitrogen (N1): While often defined by the initial choice of hydrazine, N-unsubstituted pyrazoles can be subsequently alkylated or arylated.

Derivatization Core 5-Hydroxy-1H-pyrazole -3-carboxylic Acid Ester Esterification (C3-COOR) Core->Ester R'OH, H⁺ Amide Amidation (C3-CONR₂) Core->Amide 1. SOCl₂ 2. R₂NH Halogen Halogenation (C5-Br) Core->Halogen POBr₃ AzoDye Azo Coupling (C4 Position) Core->AzoDye ArN₂⁺Cl⁻

Caption: Key derivatization pathways for the pyrazole core.

Applications in Research and Development

The pyrazole scaffold is a cornerstone of modern drug discovery, and derivatives of this compound are frequently investigated for their biological activity and other functional properties.

Medicinal Chemistry

The structural motif is integral to compounds exhibiting a wide spectrum of therapeutic activities.

Table 2: Reported Biological Activities of Pyrazole-3-carboxylic Acid Derivatives

Therapeutic Area Specific Target/Activity Significance Reference
Antiviral Dengue Virus (DENV) NS2B-NS3 Protease InhibitorSAR studies identified pyrazole-3-carboxylic acid derivatives as potent inhibitors with EC₅₀ values down to 2.2 μM, offering a promising new class of flaviviral protease inhibitors.[15]
Anti-inflammatory Nitric Oxide (NO) CarrierHybrid molecules binding the pyrazole core to nitrate ester moieties were designed as NO-donating anti-inflammatory agents with reduced ulcerogenic potential compared to parent compounds.[3][16]
Antibacterial Broad Spectrum ActivityDerivatives have shown remarkable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][16]
Anticancer Growth InhibitionVarious ester and carbohydrazide derivatives have demonstrated significant antitumor activity and the ability to induce apoptosis in cancer cell lines like A549.[17]
Materials Science: Azo Dyes

Beyond pharmaceuticals, the pyrazole nucleus is a critical component in the synthesis of azo dyes. The C4 position of the 5-hydroxypyrazole ring is sufficiently electron-rich to act as an effective coupling component for diazonium salts. This reaction forms the basis for a large class of commercially important dyes.[18] A preeminent example is Tartrazine (FD&C Yellow 5), a widely used food coloring, which is chemically named trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate.[19] The extended π-conjugation across the diazo bridge and the two aromatic rings is responsible for its intense yellow color.

Conclusion

This compound is a high-value, versatile chemical intermediate whose importance is firmly established in both academic research and industrial application. Its straightforward and efficient synthesis, combined with the rich reactivity of its multiple functional groups, provides a robust platform for the generation of diverse chemical libraries. Its proven role as a pharmacophore in antiviral, anti-inflammatory, and anticancer agents ensures its continued relevance in drug discovery, while its foundational position in the chemistry of azo dyes highlights its broader utility. Future research will undoubtedly continue to unlock new applications for this pivotal heterocyclic building block.

References

Methodological & Application

Synthesis of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of pharmacologically active compounds. Its unique structural features allow it to act as a versatile scaffold, capable of engaging with various biological targets. Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate is a particularly valuable intermediate, serving as a key building block for more complex molecules, including potent inhibitors, agrochemicals, and specialty dyes. Its structure, featuring a reactive hydroxyl group and an ester moiety, provides two distinct points for further chemical modification. This guide offers an in-depth exploration of the most reliable and efficient methods for its synthesis, grounded in established chemical principles and supported by detailed, field-proven protocols.

Understanding the Chemistry: Tautomerism in 5-Hydroxypyrazoles

A critical concept for researchers working with this molecule is its existence in multiple tautomeric forms. The target compound, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, is in equilibrium with its keto tautomer, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (also known as a pyrazolone).[1][2]

Tautomerism cluster_info Tautomeric Equilibrium Hydroxy Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (Aromatic 'Enol' Form) Keto Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate ('Keto' Form) Hydroxy->Keto Equilibrium info The aromatic 'enol' form is generally the more stable and predominant tautomer.

Caption: Tautomeric equilibrium of the target pyrazole.

While both forms can exist, the 5-hydroxy tautomer benefits from the thermodynamic stability conferred by the aromaticity of the pyrazole ring and is typically the major form observed.[1] The reaction conditions and subsequent work-up can influence the predominant tautomer isolated. For the purposes of this guide, the synthesis targets the formation of the stable, aromatic 5-hydroxy derivative.

Method 1: Cyclocondensation of Diethyl Oxalacetate with Hydrazine

This is arguably the most direct and high-yielding approach to the target molecule. It is a specific application of the renowned Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][4] In this case, diethyl oxalacetate serves as the 1,3-dicarbonyl equivalent. The reaction proceeds via a cyclocondensation mechanism where hydrazine, a potent bis-nucleophile, attacks the two carbonyl carbons of the oxalacetate.

Mechanistic Rationale

The reaction is typically initiated by the more reactive ketone carbonyl of diethyl oxalacetate reacting with one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group on the ester carbonyl, leading to cyclization. Subsequent dehydration and tautomerization yield the final aromatic pyrazole. The use of an acid catalyst facilitates the initial condensation and subsequent dehydration steps.

Knorr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product DEO Diethyl Oxalacetate Step1 1. Hydrazone Formation (Attack on ketone) DEO->Step1 Hydrazine Hydrazine Hydrazine->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Condensation Step2 2. Intramolecular Cyclization (Attack on ester) Intermediate->Step2 Cyclic_Intermediate Tetrahedral Intermediate Step2->Cyclic_Intermediate Ring Closure Step3 3. Dehydration & Tautomerization Cyclic_Intermediate->Step3 Elimination of EtOH & H2O Product Ethyl 5-Hydroxy-1H- pyrazole-3-carboxylate Step3->Product

Caption: Simplified workflow of the Knorr synthesis for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, the tautomer of our target compound, with high reported yields.[5]

Materials:

  • Diethyl oxalacetate, sodium salt (1 equivalent)

  • Hydrazine monohydrochloride (2 equivalents)

  • Glacial Acetic Acid

  • Toluene or Benzene

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl oxalacetate, sodium salt (e.g., 14.5 g, 69.1 mmol) in toluene or benzene (100 mL). Stir for 20 minutes at room temperature.

  • Acidification: Slowly add glacial acetic acid (100 mL) dropwise to the stirred solution. Continue stirring for an additional 30 minutes at room temperature. This step protonates the enolate to generate free diethyl oxalacetate in situ.

  • Hydrazine Addition: Add hydrazine monohydrochloride (e.g., 9.5 g, 138 mmol) to the reaction mixture. Stir for another 30 minutes at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 500 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (200 mL) and then with brine (200 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by trituration with a mixture of diethyl ether and hexanes (e.g., 2:1 ratio) or by recrystallization from a suitable solvent like ethanol to afford the final product as an off-white or yellow solid.

Data Summary
ParameterValueReference
Starting Material Diethyl oxalacetate, sodium salt[5]
Reagent Hydrazine monohydrochloride[5]
Solvent Toluene/Acetic Acid or Benzene/Acetic Acid[5]
Temperature 100-110 °C (Reflux)[5]
Reaction Time 24.5 hours[5]
Reported Yield 77% - 92%[5]

Method 2: Two-Step Synthesis via Claisen Condensation

Mechanistic Rationale

Step 1: Mixed Claisen Condensation. This reaction requires a strong base, such as sodium ethoxide, to deprotonate the α-carbon of ethyl acetate, forming an enolate nucleophile. Diethyl oxalate, which lacks α-hydrogens, can only act as an electrophilic acceptor. The ethyl acetate enolate attacks one of the carbonyls of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields diethyl oxalacetate. This step is driven to completion by the deprotonation of the product, which has highly acidic α-protons between the two carbonyl groups.[6][8]

Step 2: Knorr Pyrazole Synthesis. The diethyl oxalacetate formed in situ is then treated with hydrazine in the same pot or after isolation, following the same cyclocondensation mechanism described in Method 1. A similar approach has been successfully used to synthesize various 5-substituted-1H-pyrazole-3-carboxylates.[9][10]

Claisen_Workflow cluster_step1 Step 1: Mixed Claisen Condensation cluster_step2 Step 2: Cyclocondensation EA Ethyl Acetate Condensation Condensation EA->Condensation DO Diethyl Oxalate DO->Condensation Base Sodium Ethoxide (Base) Base->Condensation catalyst DEO Diethyl Oxalacetate (1,3-Dicarbonyl Intermediate) Condensation->DEO Cyclization Cyclization DEO->Cyclization Intermediate fed into Step 2 Hydrazine Hydrazine Hydrazine->Cyclization Product Ethyl 5-Hydroxy-1H- pyrazole-3-carboxylate Cyclization->Product

Caption: Two-step synthesis pathway via Claisen condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on the principles of the Claisen-Knorr reaction sequence.[9][10]

Materials:

  • Sodium metal or Sodium Ethoxide

  • Absolute Ethanol

  • Diethyl Oxalate (1 equivalent)

  • Ethyl Acetate (1 equivalent)

  • Hydrazine Hydrate (1.1 equivalents)

  • Glacial Acetic Acid

  • Diethyl Ether, Ethyl Acetate for extraction

  • Dilute HCl for neutralization

Procedure:

  • Base Preparation (if using Sodium): In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.

  • Claisen Condensation: Cool the sodium ethoxide solution in an ice bath. Add a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight until the condensation is complete (monitor by TLC).

  • Cyclization: Cool the reaction mixture again in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol. After addition, add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours until the cyclization is complete.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with dilute HCl. Reduce the volume of ethanol using a rotary evaporator. Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as described in Method 1.

Safety and Handling

  • Hydrazine and its derivatives are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium metal and sodium ethoxide are highly reactive and corrosive. Handle with extreme care under anhydrous conditions and away from water.

  • Organic solvents are flammable. Ensure all heating is conducted using heating mantles or oil baths with proper ventilation, away from open flames.

Conclusion

The synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate can be achieved efficiently through well-established synthetic routes. The direct cyclocondensation of diethyl oxalacetate with hydrazine offers a straightforward, high-yielding, one-pot procedure. For situations where the starting 1,3-dicarbonyl is unavailable, a two-step approach commencing with a mixed Claisen condensation provides a versatile alternative. A thorough understanding of the underlying reaction mechanisms and the inherent tautomerism of the product is crucial for successful synthesis, purification, and subsequent application of this valuable heterocyclic intermediate.

References

"one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Facile and Efficient One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Key Scaffold for Drug Discovery

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities that have led to their incorporation in numerous pharmaceutical agents.[1][2] This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a valuable intermediate for drug development. The described method involves the direct cyclocondensation of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD), offering a streamlined, efficient, and high-yielding pathway to the target compound.[3][4] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental guide, present expected characterization data for validation, and offer expert insights to ensure reproducible success for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of many clinically significant drugs, including anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1][5][6] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making it a versatile template for library synthesis in drug discovery programs.[7]

Traditionally, pyrazole synthesis often involves multi-step procedures. The Knorr pyrazole synthesis, a classic method, typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10] The protocol detailed herein represents a significant process optimization, employing a one-pot strategy that combines simplicity with efficiency.[3] This reaction proceeds by refluxing an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[3][4]

Causality of Experimental Design:

  • One-Pot Approach: This strategy minimizes handling losses, reduces solvent waste, and saves significant time compared to multi-step syntheses, making it ideal for both small-scale library generation and larger-scale intermediate preparation.

  • Reactant Choice: Phenylhydrazine serves as the N-N binucleophile. Dimethyl acetylenedicarboxylate (DMAD) is a highly activated and versatile C3 synthon, whose electrophilic alkyne carbons readily undergo nucleophilic attack, obviating the need for a traditional 1,3-dicarbonyl compound.[3]

  • Thermal Conditions: The reaction is conducted at reflux temperature to provide the necessary activation energy for the key intramolecular cyclization step, ensuring a reasonable reaction rate and high conversion to the desired product.[3]

Reaction Mechanism

The formation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from phenylhydrazine and DMAD is a well-established cyclocondensation reaction. The mechanism proceeds through two key stages:

  • Michael Addition: The reaction initiates with a nucleophilic attack (Michael addition) by the more nucleophilic nitrogen atom of phenylhydrazine onto one of the electrophilic sp-hybridized carbons of DMAD. This forms a reactive zwitterionic intermediate that rapidly rearranges to a more stable enamine.

  • Intramolecular Cyclization & Tautomerization: The enamine intermediate then undergoes an intramolecular nucleophilic attack, where the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl group. This cyclization step forms a five-membered ring intermediate, which subsequently eliminates a molecule of methanol and undergoes tautomerization to yield the final, aromatic, and thermodynamically stable 5-hydroxy pyrazole product.[3][4]

It is crucial to note that the product exists in tautomeric equilibrium between the 5-hydroxy form (1a) and the 5-oxo form (1b). Spectroscopic evidence confirms that the 5-hydroxy tautomer is predominant, particularly in DMSO solution and in the crystalline state when recrystallized from ethanol.[3][4]

Experimental Protocol

This protocol is a self-validating system. Adherence to the specified steps and quantities, followed by the characterization methods outlined, should yield the target compound with the expected physical and spectroscopic properties.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Phenylhydrazine≥97%Sigma-AldrichToxic and irritant. Handle in a fume hood.
Dimethyl acetylenedicarboxylate (DMAD)≥98%Sigma-AldrichLachrymator. Handle in a fume hood.
TolueneAnhydrousFisher ScientificSolvent
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Ethanol200 Proof, AbsoluteVWRFor recrystallization
Round-bottom flask (50 mL)--Must be oven-dried before use.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254-For reaction monitoring.
Rotary evaporator--For solvent removal.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add a 1:1 solvent mixture of toluene and dichloromethane (10 mL total volume).

  • Reagent Addition: Add phenylhydrazine (0.22 g, 2.0 mmol) to the solvent. Stir the solution for 2-3 minutes. Subsequently, add dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2.0 mmol) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux and maintain this temperature for 2 hours, stirring continuously.[3][4]

  • Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction is complete.

  • Work-up and Isolation: After 2 hours, allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator. A solid residue should be obtained.

  • Purification: Purify the crude white solid by recrystallization from hot ethanol to yield the final product as fine white crystals.[3]

  • Drying and Storage: Dry the crystals under vacuum and store them in a desiccator.

Workflow Visualization

G reagents Reagent Preparation (Phenylhydrazine, DMAD, Solvents) setup Reaction Setup (Flask, Stirrer, Solvent Addition) reagents->setup Ensure anhydrous conditions addition Sequential Reagent Addition (Phenylhydrazine then DMAD) setup->addition Dropwise addition reflux Reflux at 100-110°C (2 hours) addition->reflux Heat to reflux workup Work-up & Isolation (Cooling, Solvent Evaporation) reflux->workup Monitor by TLC purify Purification (Recrystallization from Ethanol) workup->purify Crude solid obtained characterize Characterization & Validation (MP, NMR, FTIR) purify->characterize Pure white crystals

Caption: One-pot synthesis workflow for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Product Characterization and Validation

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The data should be consistent with reported literature values.[3][4]

AnalysisExpected Result
Physical Appearance White solid
Melting Point (m.p.) 188 °C[3]
FTIR (ATR, cm⁻¹) 3204 (O-H stretch), 1728 (C=O ester stretch), 1249 (C-O stretch)[3][4]
¹H NMR (300 MHz, DMSO-d₆) δ 12.16 (s, 1H, -OH), δ 7.74-7.34 (m, 5H, Ar-H), δ 5.98 (s, 1H, pyrazole C4-H), δ 3.80 (s, 3H, -OCH₃)[3][4]
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol

Conclusion

This application note details a robust and highly efficient one-pot protocol for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. By leveraging the reactivity of phenylhydrazine and dimethyl acetylenedicarboxylate, this method provides a direct route to a valuable heterocyclic scaffold, bypassing more complex, multi-step alternatives. The protocol is designed for reproducibility and includes comprehensive characterization data to serve as a benchmark for successful synthesis. This compound is an excellent starting point for the development of novel pyrazole-based therapeutics, and this guide provides researchers with a reliable tool to access this important chemical entity.

References

Application Notes & Protocols: Leveraging 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a bioisostere for amides or other aromatic rings.[3] Among the diverse family of pyrazole building blocks, 5-Hydroxy-1H-pyrazole-3-carboxylic acid stands out as a particularly versatile and powerful synthon. Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and a reactive pyrazole core—offers multiple handles for derivatization, enabling the systematic exploration of chemical space in drug discovery programs.

This guide provides an in-depth exploration of the reactivity of this compound, complete with field-tested protocols for its key transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of the starting material is critical for reaction design and monitoring.

PropertyValue
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
Appearance Off-white to pale yellow solid
Tautomerism Exists in equilibrium with its keto tautomer, 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The hydroxy-pyrazole form is generally favored in solution.[4]

Spectroscopic Data Interpretation:

  • ¹H NMR (DMSO-d₆): Expect signals for the C4-H proton, the N-H proton, the hydroxyl proton, and the carboxylic acid proton. The C4-H typically appears as a singlet. The acidic protons (N-H, O-H, COOH) are often broad and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (DMSO-d₆): Characteristic signals for the carbonyl carbon of the carboxylic acid, and the pyrazole ring carbons (C3, C4, C5) will be present.

  • IR (ATR): Look for a broad O-H stretch (covering both hydroxyl and carboxylic acid), a C=O stretch for the carboxylic acid, and characteristic aromatic C=C and C=N stretching vibrations from the pyrazole ring.[4]

Mapping Reactivity: A Guide to Synthetic Transformations

The synthetic utility of this compound stems from its multiple, selectively addressable functional groups. The following diagram illustrates the primary pathways for derivatization.

G cluster_cooh Carboxylic Acid (C3) cluster_oh Hydroxyl Group (C5) cluster_nh Pyrazole Nitrogen (N1) cluster_decarbox Decarboxylation main This compound acid_chloride Acid Chloride main->acid_chloride SOCl₂, (COCl)₂ o_alkyl O-Alkyl Ethers main->o_alkyl R-X, Base halogen 5-Halopyrazoles main->halogen POX₃ n_alkyl N1-Alkyl Pyrazoles main->n_alkyl R-X, Base or Acid Catalysis decarboxylated 5-Hydroxypyrazole main->decarboxylated Heat, Cu catalyst amide Amide Derivatives ester Ester Derivatives acid_chloride->amide R₂NH acid_chloride->ester ROH

Caption: Key synthetic transformations of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a prime site for modification, most commonly through amide bond formation, a critical reaction in constructing compound libraries for drug discovery.

  • Amide Coupling: Conversion to amides is typically achieved by first activating the carboxylic acid. Standard coupling reagents like HATU, EDC/HOBt, or conversion to the acid chloride followed by reaction with an amine are highly effective.[5][6][7] The choice of coupling agent is often dictated by the reactivity of the amine and the need to suppress side reactions or racemization.[5]

  • Esterification: Standard esterification methods, such as Fischer esterification (acid catalyst with alcohol) or reaction of the corresponding acid chloride with an alcohol, can be employed to yield pyrazole esters.[8][9]

Reactions at the Hydroxyl Group

The C5-hydroxyl group behaves like a phenol, allowing for O-alkylation or its conversion into a versatile leaving group.

  • O-Alkylation: Under basic conditions (e.g., K₂CO₃, NaH), the hydroxyl group can be deprotonated and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl halides).

  • Conversion to Halogen: This is arguably one of the most important transformations. The hydroxyl group can be converted to a chloro or bromo group using reagents like POCl₃ or POBr₃ (tribromooxyphosphorus).[10] This introduces a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), dramatically expanding the synthetic possibilities.

Reactions at the Pyrazole Nitrogens (N-Alkylation)

Alkylation of the pyrazole nitrogen is a common strategy to block hydrogen bond donation and to modulate the compound's physicochemical properties.

  • Regioselectivity: For unsymmetrical pyrazoles like this, N-alkylation can produce a mixture of two regioisomers (N1 and N2 alkylation). The major product is often determined by steric hindrance; the electrophile will typically add to the less sterically hindered nitrogen.[3][11]

  • Methodologies: Classical methods involve deprotonation with a strong base (e.g., NaH) followed by the addition of an alkyl halide.[3] Alternative, milder methods using acid catalysis with trichloroacetimidate electrophiles have also been developed.[3][11]

Decarboxylation

Under certain conditions, often involving heat and sometimes a copper catalyst, the carboxylic acid group can be removed to yield the corresponding 5-hydroxypyrazole.[12][13] This can be a useful strategy if the C3 position is desired to be unsubstituted.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They represent core transformations that serve as a foundation for more complex synthetic routes.

Protocol 1: General Amide Coupling using HATU

This protocol is highly efficient for coupling the pyrazole carboxylic acid with a wide range of primary and secondary amines.

Rationale: HATU is a uronium-based coupling reagent that rapidly forms a highly reactive activated ester, minimizing side reactions and proving effective even for less reactive or sterically hindered amines.[5] A non-nucleophilic base like DIPEA is required to neutralize the acid formed and facilitate the reaction.[5]

Caption: Amide coupling of the title compound with an amine.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add the desired amine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise to the stirring solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Conversion of 5-Hydroxy to 5-Bromo Pyrazole

This transformation generates a key intermediate for cross-coupling reactions.

Rationale: Tribromooxyphosphorus (POBr₃) is an effective reagent for converting phenolic hydroxyl groups into bromides. The reaction proceeds via phosphorylation of the hydroxyl group, turning it into an excellent leaving group which is then displaced by a bromide ion.[10]

Caption: Conversion of the 5-hydroxy group to a 5-bromo group.

Procedure: Note: This protocol is adapted for the corresponding ethyl ester for solubility and reactivity reasons, a common strategy in multi-step synthesis.[10]

  • Suspend ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Carefully add tribromooxyphosphorus (POBr₃) (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a pre-cooled, saturated aqueous solution of sodium carbonate or sodium bicarbonate to quench the excess POBr₃. Caution: Quenching is exothermic.

  • Stir the resulting mixture vigorously for 30-60 minutes. If a precipitate forms, collect it by suction filtration.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers (and the dissolved precipitate, if any), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material by flash chromatography to obtain the 5-bromo-pyrazole derivative.[10]

Conclusion: A Gateway to Chemical Diversity

This compound is more than just a simple heterocycle; it is a strategic platform for the efficient construction of complex molecules. Its well-defined and differential reactivity allows for selective manipulation at three distinct points, providing a robust framework for generating diverse libraries of compounds. The protocols and insights provided herein serve as a validated starting point for researchers in medicinal chemistry and organic synthesis to unlock the full potential of this invaluable building block.

References

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: The Enduring Significance of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have made it a cornerstone in the design of drugs targeting a vast spectrum of diseases, from inflammation and cancer to viral infections and neurological disorders.[1][3][4]

This guide provides an in-depth exploration of the applications of pyrazole derivatives, moving beyond a simple catalog of their uses. We will delve into the mechanistic rationale behind their efficacy in key therapeutic areas, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present quantitative data to inform lead optimization efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of the pyrazole scaffold in their own discovery programs.

Part 1: The Pyrazole as a Master Key—Therapeutic Applications & Mechanisms

The versatility of the pyrazole core stems from its chemical nature. It possesses both hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen) capabilities, allowing it to form critical interactions within protein binding sites. Its aromaticity contributes to favorable stacking interactions, while the substituents at its various positions can be tailored to fine-tune potency, selectivity, and pharmacokinetic properties.

Here, we explore three major therapeutic areas where pyrazole-containing drugs have made a significant impact, dissecting their molecular mechanisms of action.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, including arthritis. The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6] While non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are effective, they non-selectively inhibit both COX-1 (a constitutively expressed enzyme crucial for gastric protection) and COX-2 (an inducible enzyme upregulated at sites of inflammation), leading to gastrointestinal side effects.[6][7]

Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, was a landmark drug that achieved selective inhibition of COX-2.[7][8]

  • Mechanism of Action: The key to Celecoxib's selectivity lies in its structure. The active site of COX-2 is larger and has a hydrophilic side pocket not present in COX-1.[6] Celecoxib's bulky trifluoromethyl-substituted pyrazole ring and its polar sulfonamide side chain are able to bind within this larger active site and interact with the specific side pocket, effectively blocking prostaglandin synthesis by COX-2 while having a minimal effect on COX-1 at therapeutic doses.[6][7][8] This selective action reduces inflammation and pain with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[6]

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins converts to Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selectively inhibits

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Anticancer Agents: Kinase Inhibition & The JAK-STAT Pathway

Signal transduction pathways governed by protein kinases are fundamental to cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Ruxolitinib (Jakafi®) is a pyrazole-containing drug that potently inhibits Janus kinases (JAKs), specifically JAK1 and JAK2.[9]

  • Mechanism of Action: The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[10] In myeloproliferative neoplasms, mutations often lead to constitutive activation of JAK2, driving uncontrolled cell proliferation. Ruxolitinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT proteins. The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of genes that promote cell growth and survival.[11] This targeted disruption of the aberrant signaling pathway leads to the therapeutic effect in myelofibrosis and polycythemia vera.[9]

JAK_STAT_Inhibition cluster_pathway JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Other Notable Applications: PDE5 Inhibition

The utility of the pyrazole scaffold extends to other critical enzyme families. Sildenafil (Viagra®) , while more accurately containing a pyrazolo[4,3-d]pyrimidinone fused ring system, demonstrates the power of this heterocyclic family in drug design.

  • Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[12][13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP).[12] cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, causing an erection.[14] PDE5 is responsible for degrading cGMP, thus terminating the erection.[12] Sildenafil works by inhibiting PDE5, which prevents the breakdown of cGMP.[15] This enhances the effect of NO and results in a prolonged and sustained erection in the presence of sexual stimulation.[13]

Part 2: Synthesis of Pyrazole Derivatives - Protocols

The accessibility of the pyrazole core through straightforward and versatile synthetic routes is a primary reason for its prevalence in drug discovery. The most common method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][16][17]

Protocol 2.1: Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of a substituted pyrazole via the classic acid-catalyzed condensation reaction.[16][17][18]

Objective: To synthesize 5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol, 1.0 eq)

  • Hydrazine hydrate (6 mmol, 2.0 eq)

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops, catalytic)

  • Deionized Water

  • 20 mL Scintillation Vial, stir bar, hot plate stirrer

  • Büchner funnel and filter paper

  • TLC plates (Silica gel 60 F254), TLC tank

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane

Procedure:

  • Reaction Setup: To a 20-mL scintillation vial containing a magnetic stir bar, add ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[17]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.[17] The acetic acid serves as a catalyst for the condensation reaction.[16]

  • Heating: Place the vial on a hot plate stirrer and heat the reaction to approximately 100°C with vigorous stirring.[17]

  • Reaction Monitoring (Critical Step): After 1 hour, monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and elute with the mobile phase. The consumption of the starting material indicates reaction completion.

  • Work-up and Precipitation: Once the starting material is consumed, add deionized water (10 mL) to the hot, stirring reaction mixture.[17] This will cause the less soluble product to precipitate out of the solution.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to maximize crystal formation.[17]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual impurities.

  • Drying: Allow the product to air dry on the filter paper. Determine the mass and calculate the percent yield. Characterize the final product using techniques such as melting point, NMR, and IR spectroscopy.

Protocol 2.2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[19][20]

Objective: To synthesize a 1,3,5-triaryl pyrazole derivative from a chalcone and phenylhydrazine under microwave irradiation.

Materials:

  • Substituted Chalcone (1.0 mmol, 1.0 eq)

  • Phenylhydrazine (1.2 mmol, 1.2 eq)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Dedicated microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine the chalcone (1.0 mmol), phenylhydrazine (1.2 mmol), ethanol (5 mL), and a catalytic amount of glacial acetic acid.[21][22]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100°C) and power (e.g., 100-200 W) for a short duration (e.g., 10-20 minutes).[21] Note: Optimal conditions should be determined empirically.

  • Cooling: After irradiation, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).

  • Isolation: The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure or add cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Synthesis_Workflow Start Start: Select Reactants (1,3-Dicarbonyl + Hydrazine) Setup Reaction Setup (Solvent, Catalyst) Start->Setup Heating Heating Method Setup->Heating Conventional Conventional Heating (1-2 hours) Heating->Conventional Classical Microwave Microwave Irradiation (10-20 mins) Heating->Microwave Modern Monitor Monitor Progress (TLC) Conventional->Monitor Microwave->Monitor Workup Work-up & Isolation (Precipitation, Filtration) Monitor->Workup Purify Purification (Recrystallization) Workup->Purify End End: Pure Pyrazole (Characterization) Purify->End

Caption: General workflow for pyrazole synthesis.

Part 3: Biological Evaluation of Pyrazole Derivatives - Protocols

Following synthesis, the new pyrazole derivatives must be evaluated for their biological activity. Here we provide generalized protocols for key assays relevant to the therapeutic areas discussed.

Protocol 3.1: In Vitro Kinase Inhibition Assay (JAK2)

This protocol is designed to determine the IC₅₀ value of a test compound against a specific kinase, such as JAK2. It is based on luminescence assays that measure ATP consumption (e.g., ADP-Glo™).[23]

Objective: To measure the dose-dependent inhibition of recombinant JAK2 by a pyrazole derivative and determine its IC₅₀.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable kinase substrate (e.g., a peptide substrate)

  • Kinase Assay Buffer

  • ATP (Adenosine Triphosphate)

  • Test Pyrazole Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO. Then, dilute these into the Kinase Assay Buffer. Spot 1-5 µL of the diluted compounds into the wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well containing the test compound.[23]

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[23]

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution. The concentration should be near the Km of the enzyme for ATP. Add 5 µL of the 2X ATP solution to all wells to start the reaction.[23]

  • Reaction Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).[23]

  • Termination and Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.[23]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes to stabilize the signal.[23]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition = no compound; 100% inhibition = no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23]

Protocol 3.2: MTT Assay for General Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26] It is a fundamental first step in evaluating potential anticancer agents.

Objective: To determine the cytotoxic effect (IC₅₀ value) of a novel pyrazole derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Pyrazole Compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle (DMSO) controls.[26]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[27] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of the wells at 570-590 nm using a microplate reader.[24]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Part 4: Data Interpretation & Lead Optimization

The data generated from biological assays are crucial for guiding the drug discovery process. Quantitative measures like the half-maximal inhibitory concentration (IC₅₀) allow for the direct comparison of compound potency.

Table 1: Representative Biological Activity of Pyrazole Derivatives
Compound ClassTarget / Cell LineReported IC₅₀ (µM)Therapeutic AreaReference
Pyrazole-based hybridsCOX-21.15 - 1.50Anti-inflammatory[28]
Pyrazole-based hybridsCOX-20.0000283 - 0.0002272Anti-inflammatory[29]
Pyrazole-thiadiazoleCOX-21.33Anti-inflammatory[30]
Benzoxazine-pyrazoleMCF-7 (Breast Cancer)2.82 - 6.28Anticancer[31]
Benzoxazine-pyrazoleEGFR0.51 - 0.61Anticancer[31]
1-Aryl-1H-pyrazoleMDA-MB231 (Breast Cancer)0.01 - 0.65Anticancer[31]
Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)8.21Anticancer[31]
Pyrazoline hybridsMDA-MB-231 (Breast Cancer)4.07 - 7.18Anticancer[32]
Pyrazole-chalconeHNO-97 (Head & Neck Cancer)10.0 - 10.56Anticancer[33]

Note: IC₅₀ values are highly dependent on assay conditions and should be used for relative comparison. Values converted from nM where applicable.

Interpreting the Data:

  • A lower IC₅₀ value indicates greater potency.

  • For anti-inflammatory agents, a high selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2) is desirable.[34]

  • For anticancer agents, high potency against cancer cell lines should be coupled with low toxicity against normal cell lines (e.g., WI-38, HSF) to indicate a favorable therapeutic window.[33][35]

This initial data forms the basis for Structure-Activity Relationship (SAR) studies, where chemists systematically modify the pyrazole scaffold to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) in an iterative process of design, synthesis, and testing.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its robust and flexible nature has enabled the development of blockbuster drugs across multiple therapeutic areas. By understanding the mechanisms of action of existing pyrazole drugs and employing efficient synthetic and screening protocols as outlined in this guide, researchers can continue to unlock the vast potential of this remarkable heterocycle. The combination of rational design, proven synthetic methodologies, and rigorous biological evaluation will undoubtedly lead to the discovery of the next generation of innovative pyrazole-based therapeutics.

References

Application Notes and Protocols: Derivatization of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive framework for the design of novel therapeutics.[3] Derivatives of pyrazole have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5][6]

5-Hydroxy-1H-pyrazole-3-carboxylic acid is a particularly versatile starting material for generating a library of diverse compounds for biological screening. It possesses three key functional groups amenable to derivatization: a hydroxyl group at the 5-position, a carboxylic acid at the 3-position, and a reactive nitrogen atom within the pyrazole ring. This application note provides a comprehensive guide to the strategic derivatization of this scaffold, offering detailed protocols for the synthesis of a focused library of compounds and outlining subsequent biological screening methodologies.

Strategic Derivatization of this compound

The derivatization strategy for this compound is centered around the selective modification of its three primary functional groups. The following sections detail the rationale and experimental protocols for these transformations.

Visualizing the Derivatization Strategy

The overall derivatization approach can be visualized as a multi-pronged strategy originating from the core scaffold.

G cluster_derivatization Derivatization Strategies This compound This compound Esterification (C3-COOH) Esterification (C3-COOH) This compound->Esterification (C3-COOH) R-OH, H+ Amidation (C3-COOH) Amidation (C3-COOH) This compound->Amidation (C3-COOH) R-NH2, Coupling Agent N-Alkylation (N1-H) N-Alkylation (N1-H) This compound->N-Alkylation (N1-H) R-X, Base O-Alkylation (C5-OH) O-Alkylation (C5-OH) This compound->O-Alkylation (C5-OH) R-X, Base

Caption: Derivatization pathways for this compound.

Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.

Esterification of the Carboxylic Acid Group (C3-COOH)

Esterification of the carboxylic acid at the C3 position is a fundamental step to modulate the polarity and bioavailability of the parent compound. A classic Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid is a reliable method.

Protocol 1: General Procedure for Esterification

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).

  • Solvent and Catalyst: Add the desired alcohol (e.g., methanol, ethanol, propanol) as the solvent (approximately 10-20 mL per gram of starting material).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Table 1: Reagents and Conditions for Esterification

Reagent (Alcohol)CatalystReaction Time (approx.)Expected Product
MethanolH₂SO₄4-6 hoursMethyl 5-hydroxy-1H-pyrazole-3-carboxylate[7]
EthanolH₂SO₄6-8 hoursEthyl 5-hydroxy-1H-pyrazole-3-carboxylate
IsopropanolH₂SO₄8-12 hoursIsopropyl 5-hydroxy-1H-pyrazole-3-carboxylate
Amidation of the Carboxylic Acid Group (C3-COOH)

Amidation of the carboxylic acid introduces a diverse range of functionalities and can significantly impact the biological activity of the resulting compounds. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Protocol 2: General Procedure for Amidation

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Reagents for Amidation

AmineCoupling ReagentsExpected Product
BenzylamineEDC, HOBtN-benzyl-5-hydroxy-1H-pyrazole-3-carboxamide
MorpholineEDC, HOBt(5-hydroxy-1H-pyrazol-3-yl)(morpholino)methanone
AnilineEDC, HOBt5-hydroxy-N-phenyl-1H-pyrazole-3-carboxamide
N-Alkylation of the Pyrazole Ring (N1-H)

N-alkylation of the pyrazole ring is a crucial modification that can influence the compound's pharmacokinetic properties and its interaction with biological targets. The regioselectivity of N-alkylation can be influenced by the nature of the substituent at the C5 position.

Protocol 3: General Procedure for N-Alkylation

  • Base Treatment: To a solution of the this compound ester (to protect the carboxylic acid) (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) or sodium hydride (NaH) (1.2 eq.) at 0 °C.

  • Alkylating Agent: After stirring for 30 minutes, add the desired alkylating agent (e.g., alkyl halide) (1.1 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3: Reagents for N-Alkylation

Alkylating AgentBaseExpected Product (from ester)
Methyl iodideK₂CO₃Methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate
Benzyl bromideK₂CO₃Methyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
Ethyl bromoacetateNaHMethyl 1-(2-ethoxy-2-oxoethyl)-5-hydroxy-1H-pyrazole-3-carboxylate
O-Alkylation of the Hydroxyl Group (C5-OH)

Alkylation of the C5-hydroxyl group can also be achieved, often in competition with N-alkylation. The choice of base and reaction conditions can influence the selectivity.

Protocol 4: General Procedure for O-Alkylation

  • Reaction Setup: To a solution of the N-protected this compound ester (1.0 eq.) in an anhydrous solvent like DMF, add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.

  • Alkylating Agent: After stirring for 30 minutes, add the alkylating agent (e.g., alkyl halide) (1.1 eq.).

  • Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Characterization of Synthesized Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 4: Analytical Characterization

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the introduced alkyl or aryl groups. For example, in N-alkylation, a new singlet or multiplet for the N-alkyl group will be observed. In esterification, a singlet for the ester methyl or a triplet and quartet for the ethyl group will appear.[2][8]
¹³C NMR Appearance of new carbon signals corresponding to the introduced functional groups.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the derivatized product.[8]
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.

Biological Screening of the Derivatized Library

The synthesized library of this compound derivatives can be screened for a variety of biological activities. The choice of assays will depend on the therapeutic area of interest.

Visualizing the Biological Screening Workflow

A typical workflow for screening the synthesized library is outlined below.

G Synthesized Library Synthesized Library Primary Screening Primary Screening Synthesized Library->Primary Screening Broad-spectrum assays Hit Identification Hit Identification Primary Screening->Hit Identification Active compounds Secondary Screening Secondary Screening Hit Identification->Secondary Screening Dose-response, selectivity Lead Optimization Lead Optimization Secondary Screening->Lead Optimization Structure-Activity Relationship (SAR)

References

Application Notes and Protocols for the Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole scaffold is a privileged structure found in numerous biologically active molecules.[1] The presence of a bromine atom and a carboxylic acid group provides two reactive handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex organic molecules, including potent insecticides like chlorantraniliprole.[2] This document provides a detailed protocol for the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, grounded in established chemical principles and supported by practical, field-proven insights.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is efficiently achieved through a multi-step sequence starting from readily available precursors. The core of this strategy involves the construction of the pyrazole ring, followed by bromination and subsequent hydrolysis of an ester intermediate. This pathway is advantageous due to its logical progression and the relatively high yields achievable at each step.

A common and effective route begins with the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.[3][4] In this protocol, we will focus on a synthetic pathway that utilizes diethyl butynedioate and methylhydrazine to construct the initial pyrazole core. This is followed by a crucial bromination step and a final hydrolysis to yield the target carboxylic acid.[5]

Key Reaction Stages:
  • Pyrazole Ring Formation: Condensation of diethyl butynedioate with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Bromination: Conversion of the hydroxyl group to a bromide using a suitable brominating agent like tribromooxyphosphorus (phosphorus oxybromide) to afford 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[5]

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.[5]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Diethyl butynedioateReagent Grade, ≥98%
MethylhydrazineReagent Grade, ≥98%
TribromooxyphosphorusReagent Grade, ≥97%
Sodium HydroxideACS Reagent, ≥97.0%
EthanolAnhydrous, ≥99.5%
AcetonitrileAnhydrous, ≥99.8%
Ethyl acetateACS Reagent, ≥99.5%
Hydrochloric Acid2N Solution
Saturated Sodium Carbonate Solution
Anhydrous Sodium Sulfate
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer with heating plate
TLC plates (Silica gel 60 F254)
Rotary evaporator
Standard laboratory glassware
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • Rationale: This initial step constructs the core pyrazole ring system. The reaction is a cyclocondensation between a hydrazine (methylhydrazine) and a β-ketoester equivalent (diethyl butynedioate).

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl butynedioate in a suitable solvent such as ethanol.

  • Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • Rationale: This step introduces the bromine atom at the 5-position of the pyrazole ring. Tribromooxyphosphorus is an effective reagent for converting the hydroxyl group to a bromide.

  • In a well-ventilated fume hood, dissolve the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester from Step 1 in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[5]

  • Carefully add tribromooxyphosphorus to the solution. The reaction is exothermic and should be handled with caution.

  • Heat the reaction mixture to reflux.[5] Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.[5]

  • Slowly and carefully pour the reaction mixture into a pre-cooled saturated sodium carbonate solution to neutralize the excess acid and quench the reagent.[5]

  • Perform suction filtration to collect any solid precipitate.

  • Extract the filtrate with ethyl acetate.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[5]

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a base.

  • Dissolve the crude 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (23.2 g, 0.1 mol) in 150 mL of ethanol in a round-bottom flask.[5]

  • Add 100 mL of a 10% sodium hydroxide solution to the flask.[5]

  • Stir the reaction mixture at room temperature for 2 hours.[5] Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the excess ethanol under reduced pressure.[5]

  • Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.[5]

  • Adjust the pH of the aqueous phase to approximately 3-4 with 2N hydrochloric acid. A white precipitate of the product should form.[5]

  • Extract the product with ethyl acetate.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid (expected yield: ~19 g, 93.2%).[5]

Visualizing the Workflow

The following diagrams illustrate the overall synthetic workflow and the chemical transformation involved.

G cluster_0 Synthesis Workflow Start Diethyl Butynedioate + Methylhydrazine Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Step1->Intermediate1 Step2 Step 2: Bromination (with Tribromooxyphosphorus) Intermediate1->Step2 Intermediate2 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Step2->Intermediate2 Step3 Step 3: Hydrolysis (with NaOH) Intermediate2->Step3 End 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Step3->End

Caption: Synthetic workflow for 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

G cluster_reaction Chemical Transformation A Intermediate 1 (5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester) B Intermediate 2 (5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester) A->B  Tribromooxyphosphorus, Acetonitrile, Reflux C Final Product (5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) B->C  1. NaOH, Ethanol 2. HCl (aq)

References

Application Notes & Protocols: Leveraging 5-Hydroxy-1H-pyrazole-3-carboxylic Acid for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The dramatic rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazole nucleus is a versatile and privileged scaffold.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6][7] The inherent stability of the pyrazole ring and its capacity for diverse substitutions make it an ideal framework for designing new drugs to combat infectious diseases.[1]

This guide focuses on the strategic use of 5-Hydroxy-1H-pyrazole-3-carboxylic acid as a key starting material for the synthesis of novel antimicrobial agents. Its bifunctional nature, featuring both a carboxylic acid and a hydroxyl group, offers multiple avenues for chemical modification, enabling the creation of diverse chemical libraries for antimicrobial screening. We will explore the synthesis of pyrazole carboxamides, a class of derivatives that has shown significant promise as potent antimicrobial agents.[8][9][10]

Core Synthetic Strategy: From Carboxylic Acid to Bioactive Carboxamide

The conversion of the carboxylic acid moiety of this compound into a carboxamide is a robust and versatile strategy for generating compounds with significant antimicrobial potential.[9][11] This transformation allows for the introduction of a wide array of aryl and alkyl amines, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Rationale for Carboxamide Synthesis

The carboxamide linkage is a common feature in many biologically active molecules. It can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is often crucial for inhibitory activity.[9] Furthermore, modifying the substituent on the amide nitrogen allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective antimicrobial agents.[12] For instance, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to the amide can significantly influence the compound's antibacterial or antifungal efficacy.[9]

Experimental Workflow: A Generalized Protocol

The following diagram outlines a general workflow for the synthesis of pyrazole carboxamide derivatives from this compound. This multi-step process begins with the activation of the carboxylic acid, followed by amidation with a selected amine.

Synthesis_Workflow Start 5-Hydroxy-1H-pyrazole- 3-carboxylic acid Step1 Activation of Carboxylic Acid (e.g., Thionyl Chloride) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Amidation Reaction (Substituted Amine) Intermediate->Step2 Product Final Pyrazole Carboxamide Derivative Step2->Product

Caption: Generalized workflow for pyrazole carboxamide synthesis.

Detailed Synthetic Protocol: Synthesis of N-Aryl-5-hydroxy-1H-pyrazole-3-carboxamides

This protocol provides a step-by-step method for the synthesis of a representative N-aryl-5-hydroxy-1H-pyrazole-3-carboxamide.

Step 1: Activation of this compound

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

    • Add anhydrous DCM to the flask to create a suspension.

    • Slowly add thionyl chloride (1.5 equivalents) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride intermediate. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The acyl chloride intermediate is moisture-sensitive and can hydrolyze back to the carboxylic acid. An inert atmosphere prevents this side reaction.

  • Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous and easily removed.

Step 2: Amidation with a Substituted Aniline

  • Reagents and Materials:

    • Crude 5-hydroxy-1H-pyrazole-3-carbonyl chloride (from Step 1)

    • Substituted aniline (e.g., 4-chloroaniline) (1 equivalent)

    • Triethylamine (TEA) or other suitable base (2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Separatory funnel

    • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere.

    • In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.

    • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-hydroxy-1H-pyrazole-3-carboxamide.

Self-Validating System:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10] The presence of characteristic peaks for the pyrazole ring, the amide linkage, and the aromatic substituent will validate the success of the synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and the appended moieties.[12]

SAR_Diagram Core Pyrazole Core R1 Substituent at N1 Core->R1 Modulates Lipophilicity R3 Carboxamide at C3 Core->R3 Key Interaction Site R4 Substituent at C4 Core->R4 Fine-tunes Activity R5 Hydroxy at C5 Core->R5 Potential H-bonding Activity Antimicrobial Activity R1->Activity R3->Activity R4->Activity R5->Activity

Caption: Key structural features influencing antimicrobial activity.

  • Substituents on the Amide's Aryl Ring: Studies have shown that the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the aryl ring of the carboxamide can enhance antimicrobial activity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the pyrazole ring and the amide moiety, plays a crucial role in its ability to penetrate microbial cell membranes.

  • The 5-Hydroxy Group: The hydroxyl group at the C5 position can act as a hydrogen bond donor or acceptor, potentially contributing to target binding and enhancing biological activity.

Antimicrobial Activity Data

The following table summarizes representative antimicrobial activity data for various pyrazole carboxamide derivatives, illustrating the impact of different substituents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR Group (on N-aryl)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
5a H>100>100>100[9]
5b 4-F12.52550[8]
5c 4-Cl6.2512.525[8]
5d 4-OCH₃50>100>100[8]
5e 2,4-diCl3.126.2512.5[8]

Data Interpretation: The data clearly indicates that halogenated substituents on the N-aryl ring significantly improve antimicrobial activity against both bacteria and fungi. The di-chloro substituted compound 5e demonstrated the most potent activity across the tested strains.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of pyrazole carboxamide libraries. By leveraging the principles of structure-activity relationships, researchers can rationally design and synthesize new pyrazole derivatives with enhanced potency and a broader spectrum of activity, contributing to the critical pipeline of new antimicrobial drugs.

References

Application of Pyrazole Analogs in Anti-Inflammatory Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of effective anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry.

Within the landscape of anti-inflammatory drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a structural component in numerous clinically successful drugs.[1][2] Its versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target key mediators of the inflammatory cascade. The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor built upon a diaryl-substituted pyrazole core.[3]

This guide provides an in-depth exploration of the application of pyrazole analogs in anti-inflammatory drug discovery. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering detailed, field-proven protocols for the evaluation of these compounds. We will dissect the key molecular mechanisms, present a logical screening cascade, and provide step-by-step methodologies for essential in vitro and in vivo assays.

Section 1: Molecular Mechanisms of Action

The anti-inflammatory effects of pyrazole analogs are not monolithic. They exert their influence by modulating several critical signaling pathways. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental data.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The most well-established mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of COX-2.[3][4][5]

  • The COX Isoforms: Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain and inflammation.[5] There are two primary isoforms:

    • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal lining and maintain platelet function.[6]

    • COX-2: An inducible enzyme, typically absent in most tissues, whose expression is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7]

  • Rationale for Selectivity: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[7] While this reduces inflammation (via COX-2 inhibition), it also leads to common side effects like stomach ulcers and bleeding due to the concurrent inhibition of protective COX-1.[8][9] The therapeutic goal, therefore, is to selectively inhibit COX-2.

  • Structural Basis of Pyrazole Selectivity: Pyrazole analogs like Celecoxib achieve their selectivity through specific structural features. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[5] The characteristic diaryl-substituted pyrazole structure, often with a sulfonamide side chain, can fit into this larger pocket, effectively blocking the enzyme's activity, while being too bulky to efficiently bind to the narrower COX-1 active site.[4][7]

Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Beyond COX inhibition, a growing body of evidence points to the p38 MAPK pathway as a key target for novel pyrazole-based anti-inflammatory agents.[10][11]

  • Role of p38 MAPK: The p38 MAPK is a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). These cytokines are master regulators of the inflammatory response.

  • Mechanism of Inhibition: Certain pyrazole-urea based compounds, such as the clinical candidate BIRB 796 (Doramapimod), have been shown to be potent inhibitors of p38 MAPK.[10][11] These inhibitors often bind to a distinct allosteric site on the kinase, which is different from the ATP-binding site.[10] This binding stabilizes a conformation of the kinase that is incompatible with its function, thereby preventing the downstream signaling that leads to cytokine production.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical transcription factor system that controls the expression of a multitude of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[12][13]

  • The Canonical Pathway: In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα.[14] Upon stimulation by inflammatory signals (like TNF-α or bacterial lipopolysaccharide - LPS), a kinase complex (IKK) is activated, which then phosphorylates IκBα.[14] This phosphorylation tags IκBα for degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate gene transcription.[12][14]

  • Pyrazole Intervention: Recent studies have identified aminopyrazole scaffolds that can selectively inhibit key kinases within the NF-κB pathway, such as NF-κB-inducing kinase (NIK).[15][16] By blocking these upstream kinases, these pyrazole analogs prevent the degradation of IκBα and subsequently block the nuclear translocation and activity of NF-κB, effectively shutting down a major engine of the inflammatory response.[15][16]

Diagram of Key Anti-Inflammatory Pathways Targeted by Pyrazole Analogs

Anti_Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid COX2 COX-2 (Inducible) AA->COX2 Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK p38 p38 MAPK Stimuli->p38 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p38->Cytokines Transcription Activation Gene_Tx Gene Transcription (Cytokines, COX-2, etc.) IkBa_NFkB->IKK Inhibition Release DNA DNA (κB sites) NFkB_nuc->DNA DNA->Gene_Tx Celecoxib Pyrazole Analog (e.g., Celecoxib) Celecoxib->COX2 BIRB796 Pyrazole Analog (e.g., BIRB 796) BIRB796->p38 AminoPyrazole Pyrazole Analog (e.g., Aminopyrazoles) AminoPyrazole->IKK Screening_Cascade Start Pyrazole Analog Library Primary Primary Screening (In Vitro Enzyme/Biochemical Assays) Start->Primary High-Throughput Secondary Secondary Screening (Cell-Based Assays) Primary->Secondary Confirm Hits Assess Cellular Potency Tertiary Tertiary Screening (In Vivo Models of Inflammation) Secondary->Tertiary Evaluate Efficacy & Safety Lead_Opt Lead Optimization (ADME/Tox Profiling) Tertiary->Lead_Opt Refine Structure Candidate Clinical Candidate Lead_Opt->Candidate

References

Application Notes & Protocols: The Role of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone of kinase inhibitor design.[1][2] This document provides an in-depth guide to leveraging the 5-Hydroxy-1H-pyrazole-3-carboxylic acid scaffold, a versatile starting point for the development of potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide detailed synthetic and screening protocols, and offer expert insights into data interpretation and workflow optimization.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases, which regulate the majority of cellular pathways, have become prime targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][3][4] The development of small molecule kinase inhibitors (PKIs) has revolutionized treatment in these areas.[2] The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is exceptionally valuable for several reasons:

  • Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems, offering favorable drug-like properties such as reduced lipophilicity.[1]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors, enabling them to form critical interactions with the "hinge region" of the kinase ATP-binding pocket, a common mechanism for competitive inhibitors.[3]

  • Synthetic Accessibility: The chemistry to synthesize and derivatize the pyrazole core is well-established, allowing for rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

The this compound motif, in particular, offers three key points for chemical modification (the N1 nitrogen, the C4 position, and the C3 carboxylic acid), providing the chemical diversity needed to achieve potency and selectivity against specific kinase targets.

Mechanism of Action: Hinge Binding

Most pyrazole-based inhibitors function as ATP-competitive inhibitors. They occupy the adenosine triphosphate (ATP) binding site, preventing the kinase from phosphorylating its downstream substrates. The core scaffold typically forms one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazole Scaffold cluster_vectors Derivatization Vectors Hinge_NH Backbone N-H Hinge_CO Backbone C=O Pyrazole 5-OH-Pyrazole-3-COOH Pyrazole->Hinge_NH H-Bond Acceptor Pyrazole->Hinge_CO H-Bond Donor R1 R1 @ N1 Pyrazole->R1 R2 R2 @ C4 Pyrazole->R2 R3 R3 @ COOH Pyrazole->R3

Caption: Interaction of the pyrazole core with the kinase hinge region.

Application Note: Synthesis of a Pyrazole-Based Inhibitor Library

The following protocol outlines a general and robust method for synthesizing derivatives from the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate. This common starting material can be generated through the condensation of diethyl butynedioate with methylhydrazine.[5]

Protocol 2.1: Amide Coupling at the C3-Carboxylic Acid Position

This protocol demonstrates the coupling of the carboxylic acid with a diverse set of amines to explore the "R3" vector, which often points towards the solvent-exposed region of the ATP pocket.

Rationale: Amide bond formation is a reliable and well-characterized reaction. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high yields and minimizes side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • 5-Hydroxy-1-(R1-substituted)-1H-pyrazole-3-carboxylic acid (1 equivalent)

  • Desired amine (R3-NH2) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Hydroxy-1-(R1-substituted)-1H-pyrazole-3-carboxylic acid.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3 eq) and HATU (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The successful synthesis is validated by the disappearance of the starting material on TLC/LC-MS and the appearance of a new product with the expected mass. Spectroscopic analysis (NMR, MS) must match the expected structure of the final compound.

Application Note: In Vitro Kinase Inhibition Profiling

Once a library of compounds has been synthesized, the next critical step is to determine their inhibitory activity against the target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 3.1: IC50 Determination using the ADP-Glo™ Kinase Assay

Rationale: This luminescent assay is highly sensitive and has a large dynamic range. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard metric for inhibitor potency. A 10-point, 3-fold serial dilution series is standard for generating a robust dose-response curve.

Materials:

  • Target Kinase and its specific substrate

  • Synthesized pyrazole inhibitors (dissolved in 100% DMSO)

  • ATP

  • Kinase Reaction Buffer (specific to the kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each inhibitor in 100% DMSO. Start with a high concentration (e.g., 1 mM).

    • Transfer a small volume (e.g., 50 nL) of each inhibitor concentration into the assay plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and the appropriate kinase buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare a "no kinase" control well for background subtraction.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured. .

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" background from all wells.

    • Normalize the data relative to the "no inhibitor" (DMSO) controls (0% inhibition) and a positive control inhibitor or no-ATP well (100% inhibition).

    • Plot the normalized % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Data Presentation: Structure-Activity Relationship (SAR)

The data generated from the kinase assay should be compiled to understand the SAR. This allows researchers to identify which chemical modifications lead to improved potency.

Compound IDR1-GroupR3-GroupTarget Kinase IC50 (nM)
PZ-001 MethylPhenyl850
PZ-002 Methyl4-Fluorophenyl420
PZ-003 Methyl3-Chlorophenyl315
PZ-004 Cyclopropyl3-Chlorophenyl150
PZ-005 CyclopropylPyridin-3-yl95

This is example data for illustrative purposes.

Expert Insight: From the table, we can infer that adding electron-withdrawing halogens to the R3-phenyl ring improves potency (PZ-002, PZ-003 vs. PZ-001). Furthermore, changing the R1-group from methyl to a more rigid cyclopropyl group enhances activity (PZ-004 vs. PZ-003), suggesting a preference for a constrained conformation in that sub-pocket of the kinase. Replacing the phenyl ring with a pyridine ring at R3 further boosts potency (PZ-005), likely due to an additional favorable interaction.

Application Note: Cellular Target Engagement

A potent inhibitor in a biochemical assay must also be effective in a cellular context. A western blot to probe the phosphorylation status of a direct downstream substrate of the target kinase is a gold-standard method to confirm cellular activity.

Protocol 4.1: Western Blot for Phospho-Substrate Levels

Rationale: If the pyrazole inhibitor successfully enters the cell and inhibits the target kinase, the phosphorylation of its downstream substrates should decrease in a dose-dependent manner. This confirms target engagement and cellular permeability.

Materials:

  • Cancer cell line known to have active signaling of the target kinase pathway.

  • Cell culture media and supplements.

  • Synthesized pyrazole inhibitor.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the pyrazole inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize the protein amounts for all samples and run them on an SDS-PAGE gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

  • Secondary Antibody & Detection:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein. This serves as a loading control to ensure that changes in the phospho-signal are not due to changes in the total amount of protein.

Data Interpretation: A successful experiment will show a dose-dependent decrease in the band intensity for the phospho-substrate, while the band for the total substrate remains constant. This provides strong evidence that the compound is inhibiting the target kinase within the cell.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. Its favorable chemical properties and synthetic accessibility allow for the rapid exploration of chemical space. By combining rational design, robust synthesis, and a tiered screening approach—from biochemical assays to cellular target validation—researchers can effectively leverage this scaffold to discover potent and selective drug candidates for a wide range of diseases.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product. Our approach is grounded in mechanistic principles and validated experimental practices.

Troubleshooting Guide: Common Experimental Issues

This section is structured to provide direct answers to specific problems you may encounter in the laboratory.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several potential sources. The most common synthesis route involves the cyclocondensation of a hydrazine source with a diethyl acetylenedicarboxylate or a similar 1,3-dielectrophile. Let's break down the critical parameters.

  • Purity of Starting Materials:

    • Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation and can contain carbonate impurities from exposure to air. Use a freshly opened bottle or accurately titrate its concentration before use.[1]

    • Diethyl Acetylenedicarboxylate (DEADC) or Diethyl Oxalacetate (DEOA): These reagents can hydrolyze or polymerize upon storage. Verify their purity by ¹H NMR before starting the reaction.

  • Reaction Conditions:

    • Temperature Control: The initial addition of hydrazine to the diester is often exothermic.[2] Maintaining a low temperature (e.g., -10 to 0 °C) during the addition phase is crucial to prevent side reactions.[2] After the initial addition, a period of reflux or heating is typically required to drive the cyclization to completion.[3] An insufficient reaction temperature or time will lead to incomplete conversion.

    • Solvent Choice: The choice of solvent significantly impacts reaction kinetics and solubility. Ethanol is commonly used, but for certain substrates, aprotic solvents like toluene or dichloromethane (DCM) may offer better results by minimizing solvolysis of the ester groups.[3]

    • pH Control: The reaction is sensitive to pH. While often run under neutral or slightly basic conditions, some variations benefit from a catalytic amount of acid to promote imine formation.[4][5] Conversely, strongly acidic conditions can lead to the degradation of hydrazine. If using hydrazine salts (e.g., hydrochloride), a base is required to liberate the free hydrazine.

  • Work-up and Isolation:

    • Product Solubility: The target molecule has both a carboxylic acid and a hydroxyl group, making it amphipathic. It may have limited solubility in common organic solvents, leading to losses during extraction and filtration.

    • Hydrolysis: The final step often involves the hydrolysis of an intermediate ester (e.g., ethyl 5-hydroxy-1H-pyrazole-3-carboxylate) to the carboxylic acid. Incomplete hydrolysis is a common cause of low yield of the final product. Monitoring by TLC or HPLC is essential to ensure the reaction goes to completion.[6][7] Acidification of the reaction mixture after hydrolysis must be done carefully to the isoelectric point to ensure complete precipitation of the product.

Question 2: I'm observing multiple spots on my TLC and unexpected peaks in my NMR/LC-MS. What are the likely impurities?

Impurity generation is often linked to the high reactivity of the starting materials.

  • Regioisomers: If you are using a substituted hydrazine (e.g., methylhydrazine), two different regioisomers can be formed.[8][9] The nucleophilic attack can occur from either nitrogen atom of the hydrazine, leading to, for example, 1-methyl-5-hydroxy or 1-methyl-3-hydroxy pyrazole derivatives. Controlling the regioselectivity can be achieved by modifying reaction conditions or using protecting groups.

  • Michael Addition Products: Hydrazine can act as a nucleophile in a Michael addition reaction with α,β-unsaturated esters, which can be an alternative reaction pathway if such substrates are used. This can lead to the formation of 1,1-disubstituted hydrazine adducts that may not cyclize efficiently.[10]

  • Dihydrazide Formation: A common side reaction is the formation of oxalyl dihydrazide if hydrazine reacts with both ester groups of diethyl oxalate without cyclizing.[11][12] This is more prevalent if there is an excess of hydrazine or if the reaction conditions do not favor the intramolecular cyclization.

  • Incomplete Hydrolysis: As mentioned, the presence of the starting ester is a common impurity if the final hydrolysis step is incomplete.

Troubleshooting Workflow for Purity Issues

G start Impurity Detected (TLC/LC-MS/NMR) check_structure Characterize Impurity (MS, NMR) start->check_structure is_ester Is it the starting ester? check_structure->is_ester is_regioisomer Is it a regioisomer? is_ester->is_regioisomer No extend_hydrolysis Increase hydrolysis time/temp or change base/acid is_ester->extend_hydrolysis Yes is_side_product Other side product? is_regioisomer->is_side_product No modify_conditions Modify reaction conditions (temp, solvent) to favor one isomer is_regioisomer->modify_conditions Yes optimize_stoich Adjust stoichiometry and temperature control is_side_product->optimize_stoich Yes purify Purify via Recrystallization or Chromatography is_side_product->purify No (Unknown) extend_hydrolysis->purify modify_conditions->purify optimize_stoich->purify

Caption: Troubleshooting Decision Tree for Impurity Analysis.

Question 3: My product seems to exist in two different forms. What is happening?

This compound can exist in tautomeric forms: the 5-hydroxy-pyrazole form and the 5-oxo-pyrazolidine form.[3] The predominant form can depend on the solvent, pH, and whether the sample is in solution or in the solid state. This is a natural property of the molecule and not necessarily an impurity. In DMSO-d₆ solution, the 5-hydroxy tautomer is often predominant, which can be confirmed by the presence of a hydroxyl proton signal in the ¹H NMR spectrum.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Knorr Pyrazole Synthesis?

The synthesis is a classic example of a cyclocondensation reaction.[4][5][9]

  • Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl/ester carbons of the 1,3-dielectrophile.

  • Intermediate Formation: This forms a hydrazone or a similar intermediate after the elimination of water or alcohol.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the second electrophilic carbon.

  • Aromatization: The resulting five-membered ring intermediate eliminates a second molecule of water or alcohol to yield the aromatic pyrazole ring.

General Knorr Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps hydrazine Hydrazine (R-NH-NH2) attack Nucleophilic Attack hydrazine->attack dicarbonyl 1,3-Dielectrophile (e.g., DEADC) dicarbonyl->attack cyclization Intramolecular Cyclization attack->cyclization aromatization Aromatization (Dehydration) cyclization->aromatization product 5-Hydroxypyrazole Ester Intermediate aromatization->product hydrolysis Ester Hydrolysis product->hydrolysis final_product 5-Hydroxy-1H-pyrazole -3-carboxylic Acid hydrolysis->final_product

Caption: Key Stages in the Synthesis of the Target Molecule.

Q2: How do different reaction parameters affect the yield?

Optimizing reaction conditions is key to maximizing yield. The following table summarizes the general effects of key parameters.

ParameterConditionExpected Effect on YieldRationale
Temperature Too LowDecrease Slow reaction rate, incomplete conversion.
Optimal (Reflux)Increase Drives the cyclization and aromatization steps to completion.
Too HighDecrease Potential for side reactions and decomposition of reactants/product.
Solvent Protic (e.g., EtOH)Variable Good for dissolving reactants, but can participate in side reactions (solvolysis).[9]
Aprotic (e.g., Toluene)Variable Can improve yield by avoiding solvolysis, but may have lower reactant solubility.[3]
Catalyst Acid (e.g., AcOH)Increase Catalyzes the formation of the initial hydrazone intermediate.[4][13]
Base (e.g., Et₃N)Increase Can facilitate the final cyclization and aromatization steps.[13]
Stoichiometry Excess HydrazineDecrease Can lead to the formation of dihydrazide side products.[11]
Near EquimolarIncrease Favors the desired 1:1 condensation and cyclization.[3]
Q3: What are the best analytical methods for monitoring this reaction?
  • Thin-Layer Chromatography (TLC): An excellent tool for quickly monitoring the consumption of starting materials and the formation of the product. A mobile phase like ethyl acetate/hexane or dichloromethane/methanol is often effective.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, purity, and the presence of side products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of impurities. Key signals for this compound include a characteristic singlet for the pyrazole C4-H, signals for the carboxylic acid proton, and the hydroxyl proton.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown side products.

Validated Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagents.

Synthesis of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of diester).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.1 eq), diluted in a small amount of ethanol, dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the crude solid with cold ethanol or diethyl ether to remove soluble impurities. The product can be further purified by recrystallization from ethanol.

Hydrolysis to this compound
  • Setup: Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 eq) in water. Heat the mixture to reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the ester.[6]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold 2M HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water until the washings are neutral. Dry the purified this compound under vacuum.

References

Technical Support Center: Purification of Crude 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of isolating this valuable heterocyclic compound.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific experimental issues you may encounter while purifying crude this compound. Each problem is analyzed for its root cause, followed by a step-by-step solution.

Issue 1: Low Recovery After Recrystallization

Symptom: You observe a significantly lower yield of purified product than expected after performing a recrystallization.

Root Cause Analysis: A low yield can stem from several factors, including the use of excessive solvent, incomplete precipitation, or premature crystallization.[1] this compound, being a polar molecule with hydrogen bonding capabilities, requires careful solvent selection to ensure a high recovery rate.

Step-by-Step Solution:

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the crude product completely at an elevated temperature but have low solubility at cooler temperatures.[2] For a polar compound like this compound, consider polar protic solvents like ethanol or water, or a mixed solvent system such as ethanol/water.[3][4]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude material. Adding solvent in small portions to the heated mixture can help achieve this. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[1][4]

  • Ensure Complete Precipitation: After dissolving the compound, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.[1]

  • Check the Mother Liquor: If you have already performed the filtration, you can check for the presence of a significant amount of dissolved product in the filtrate (mother liquor). A simple way to do this is to take a small sample of the filtrate and evaporate the solvent. If a substantial amount of solid remains, it indicates that too much solvent was used or the solution was not cooled sufficiently. You may be able to recover more product by concentrating the mother liquor and cooling it again.[1]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the recrystallization solution, a liquid or oily substance separates instead of solid crystals.

Root Cause Analysis: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated upon cooling.[1] This is a common issue with compounds that have relatively low melting points or when a solvent system with a high boiling point is used. Impurities can also depress the melting point of the crude product, contributing to this problem.

Step-by-Step Solution:

  • Adjust the Solvent System:

    • Increase the volume of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble. This will lower the saturation temperature.[4]

    • Choose a lower-boiling point solvent: This can help ensure that the solution temperature drops below the compound's melting point before saturation is reached.[4]

  • Promote Slow Cooling: Rapid cooling increases the likelihood of oiling out. Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help with gradual cooling.[4]

  • Induce Crystallization with a Seed Crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the supersaturated solution can provide a nucleation site and encourage the formation of crystals rather than oil.[4]

  • Perform a Pre-purification Step: If significant impurities are present, consider a preliminary purification step like an acid-base extraction to improve the purity of the material before attempting recrystallization.

Issue 3: Persistent Colored Impurities in the Final Product

Symptom: The isolated this compound remains colored (e.g., yellow or brown) even after recrystallization.

Root Cause Analysis: Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis. These can sometimes co-crystallize with the desired product.

Step-by-Step Solution:

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot recrystallization solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities.

    • Caution: Use activated carbon sparingly, as it can also adsorb some of the desired product, leading to a lower yield.

    • Procedure: Add the activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Acid-Base Extraction: This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.[5][6][7][8] The process involves dissolving the crude product in an organic solvent, extracting it into an aqueous basic solution, and then re-precipitating the purified acid by adding acid.[8][9]

    Detailed Protocol: Purification by Acid-Base Extraction

    This protocol outlines the steps for purifying crude this compound using acid-base extraction.

    Materials:

    • Crude this compound

    • Ethyl acetate (or another suitable organic solvent)

    • Saturated aqueous sodium bicarbonate solution

    • 1 M Hydrochloric acid

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • pH paper or pH meter

    • Ice bath

    • Büchner funnel and filter paper for vacuum filtration

    Procedure:

    • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.[6][7] Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution.

    • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.[5][8]

    • Repeat Extraction: Drain the aqueous layer into a clean flask. For optimal recovery, extract the organic layer again with a fresh portion of the sodium bicarbonate solution. Combine the aqueous extracts.

    • Backwash (Optional): To remove any basic impurities that may have been extracted, you can wash the combined aqueous layers with a fresh portion of ethyl acetate.

    • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M hydrochloric acid while stirring until the solution is acidic (pH ~2).[7][8] The this compound will precipitate out as a solid.[8][9]

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

    • Drying: Dry the purified product, for instance, in a desiccator under vacuum.

Issue 4: Product Streaking on TLC or Poor Separation in Column Chromatography

Symptom: When analyzing the purified product by Thin Layer Chromatography (TLC), you observe streaking rather than a distinct spot. In column chromatography, the product elutes over a wide range of fractions with poor separation from impurities.

Root Cause Analysis: Streaking on silica gel is common for polar, acidic, or basic compounds due to strong interactions with the stationary phase.[10] The acidic nature of the carboxylic acid and the basicity of the pyrazole ring in this compound can lead to these undesirable chromatographic behaviors.

Step-by-Step Solution:

  • Modify the Mobile Phase:

    • For Normal Phase Chromatography (Silica Gel): Add a small amount of a polar, acidic modifier like acetic acid or formic acid to the eluent. This will protonate the basic sites on your compound and the silica, reducing strong interactions and minimizing streaking. A common mobile phase could be a mixture of ethyl acetate, hexanes, and a small percentage of acetic acid.

  • Consider Alternative Stationary Phases:

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a better option.[11] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[12]

  • Sample Loading: Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If the sample is not very soluble in the eluent, consider dissolving it in a stronger solvent and adsorbing it onto a small amount of silica gel before loading it as a solid.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: Pure this compound is typically a white to off-white solid. Due to the presence of both a carboxylic acid and a hydroxyl group, it is a polar molecule. It is expected to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol, and sparingly soluble in water.[14] Its hydrochloride salt form shows enhanced aqueous solubility.[15]

Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction instead of sodium bicarbonate?

A2: While sodium hydroxide can be used to deprotonate the carboxylic acid, it is a much stronger base than sodium bicarbonate.[5] For some molecules, a strong base could potentially lead to side reactions, such as hydrolysis if other sensitive functional groups are present. Sodium bicarbonate is generally a milder and safer choice for extracting carboxylic acids.[6][7]

Q3: My compound seems to be unstable on the silica gel column. What are my options?

A3: If your compound is degrading on silica gel, which can be acidic, you can try deactivating the silica by pre-treating the column with a solvent system containing a small amount of a base like triethylamine.[13] Alternatively, using a different stationary phase like alumina, which is available in neutral, acidic, or basic forms, can be a good solution for purifying base-sensitive or acid-sensitive compounds.[10]

Q4: What are the key considerations for choosing a recrystallization solvent?

A4: The ideal recrystallization solvent should:

  • Not react with the compound being purified.

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.

  • Have a boiling point that is not excessively high, to allow for easy removal from the purified crystals.

  • A helpful rule of thumb is that "like dissolves like," so a polar compound like this compound will likely be best recrystallized from a polar solvent.

Visualizing the Purification Workflow

The following diagrams illustrate the key decision-making processes and workflows for the purification of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt AcidBase Acid-Base Extraction Recrystallization->AcidBase Colored Impurities / Oiling Out Chromatography Column Chromatography Recrystallization->Chromatography Close-boiling Impurities Pure Pure Product Recrystallization->Pure Successful AcidBase->Recrystallization Further Polishing AcidBase->Pure Successful Chromatography->Pure Successful

Caption: A decision tree for selecting the appropriate purification technique.

AcidBase_Extraction_Diagram start Crude Product in Organic Solvent add_base Add aq. NaHCO3 Shake & Separate start->add_base organic_layer Organic Layer Neutral Impurities add_base->organic_layer Top Layer aqueous_layer Aqueous Layer Product as Carboxylate Salt add_base->aqueous_layer Bottom Layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate

Caption: The workflow for purification via acid-base extraction.

Quantitative Data Summary

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent/SystemPolarityComments
EthanolPolar ProticA generally effective solvent for many pyrazole derivatives.[4]
WaterHigh Polar ProticCan be used for highly polar compounds, but solubility might be low.[3]
Ethanol/WaterMixed ProticA versatile mixed-solvent system for polar compounds.[4]
Hexane/Ethyl AcetateMixedGood for less polar pyrazole derivatives.[4]
TolueneAromaticCan be effective for some pyrazole structures.[3]

References

Technical Support Center: Synthesis of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole-3-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis through a series of troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Table of Contents

  • FAQ 1: Regioisomer Contamination - "Why am I getting a mixture of pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid?"

  • FAQ 2: Incomplete Cyclization - "My Knorr-type cyclization is sluggish or incomplete. How can I improve the yield?"

  • FAQ 3: Hydrolysis Headaches - "I'm struggling to convert my pyrazole precursor (nitrile or ester) to the carboxylic acid. What's going wrong?"

  • FAQ 4: Unwanted Decarboxylation - "I'm losing my carboxyl group during the reaction or workup. Is this decarboxylation and how can I prevent it?"

  • FAQ 5: Unexpected Byproducts - "I've isolated an unexpected byproduct. Could it be a pyrazoline or a ring-opened species?"

FAQ 1: Regioisomer Contamination

Question: "I'm performing a condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and my final product is a mixture of the desired pyrazole-3-carboxylic acid and the unwanted pyrazole-5-carboxylic acid regioisomer. How can I control the regioselectivity?"

This is the most frequent challenge in pyrazole synthesis. The formation of regioisomers stems from the two non-equivalent electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor and the two different nucleophilic nitrogen atoms of a substituted hydrazine.

Root Cause Analysis: The Reaction Mechanism

The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. With a substituted hydrazine (e.g., methylhydrazine), the initial attack can occur with either the substituted or unsubstituted nitrogen. Furthermore, this attack can target either of the two carbonyl groups, which may have different reactivities. The interplay of sterics and electronics dictates the outcome. For instance, in the Knorr pyrazole synthesis, the more nucleophilic nitrogen of the hydrazine will typically attack the more electrophilic carbonyl carbon first.[1][2][3]

Troubleshooting & Optimization Guide

1. Solvent Selection is Critical: Standard solvents like ethanol can sometimes lead to poor regioselectivity.[4] The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols can dramatically enhance regioselectivity.[4]

  • Protocol Insight: These solvents do not compete with the hydrazine as a nucleophile, allowing the intrinsic reactivity of the diketone and hydrazine to dictate the reaction pathway with higher fidelity.[4]

2. Control the Hydrazine's Nucleophilicity: The form of the hydrazine used can be a powerful tool for directing the reaction.

  • Arylhydrazine Free Base: Tends to favor the formation of the 1,5-regioisomer.

  • Arylhydrazine Hydrochloride Salt: Promotes the formation of the 1,3-regioisomer.[5] This is because protonation of the substituted nitrogen decreases its nucleophilicity, leaving the terminal -NH2 group as the primary nucleophile.

3. Leverage Precursor Structure: When possible, choose starting materials that favor the desired isomer. For example, using a trichloromethyl enone as a precursor to the carboxyalkyl group allows for regiocontrolled synthesis based on the choice of free hydrazine versus its hydrochloride salt.[5]

Comparative Data: Solvent & Reagent Effects on Regioselectivity
Starting Material Hydrazine Reagent Solvent Observed Outcome Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol (EtOH)Mixture of regioisomers
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTrifluoroethanol (TFE)Improved ratio (85:15) favoring 3-CF3 isomer[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHexafluoroisopropanol (HFIP)Almost exclusive formation of the 3-CF3 isomer[4]
Trichloromethyl enoneArylhydrazine (free base)Not specifiedExclusive formation of 1,5-regioisomer[5]
Trichloromethyl enoneArylhydrazine hydrochlorideNot specifiedExclusive formation of 1,3-regioisomer[5]

Workflow Diagram: Controlling Regioselectivity

start Mixture of Regioisomers Observed solvent Modify Solvent System (e.g., EtOH to HFIP) start->solvent hydrazine Change Hydrazine Form (Free Base vs. HCl Salt) start->hydrazine precursor Redesign Precursor (e.g., Use Trichloromethyl Enone) start->precursor outcome Regiochemically Pure Pyrazole-3-Carboxylic Acid solvent->outcome hydrazine->outcome precursor->outcome

Caption: Troubleshooting workflow for regioisomer control.

FAQ 2: Incomplete Cyclization

Question: "My Knorr-type cyclization is sluggish or incomplete, resulting in low yields of the pyrazole ring. How can I improve the conversion?"

Low yields in pyrazole synthesis often point to suboptimal reaction conditions or the stability of reaction intermediates. The Knorr synthesis and its variations are generally robust, but require careful control of catalysts and temperature.[6][7]

Root Cause Analysis: Kinetics and Intermediates

The reaction proceeds through several steps, including the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6] The dehydration step is often the rate-determining step under neutral pH conditions.[8] In some cases, a stable hydroxylpyrazolidine intermediate can be isolated, indicating that the final elimination of water is slow.[8]

Troubleshooting & Optimization Guide

1. Catalysis is Key: The reaction is typically acid-catalyzed.[3]

  • Protocol: Add a catalytic amount of a protic acid like glacial acetic acid or p-toluenesulfonic acid to your reaction mixture. This protonates a carbonyl group, making it more electrophilic and accelerating the initial condensation and subsequent cyclization steps.

2. Increase Reaction Temperature: Since dehydration is often rate-limiting, increasing the thermal energy of the system can drive the reaction to completion.

  • Procedure: Heat the reaction to the reflux temperature of the chosen solvent (e.g., ethanol, propanol, or acetic acid). Monitor the reaction by TLC until the starting material is consumed.

3. Consider a One-Pot Approach: In some cases, generating the 1,3-diketone in situ from a ketone and an acid chloride, followed by the immediate addition of hydrazine, can lead to excellent yields of pyrazoles that are otherwise difficult to access.[9]

Experimental Protocol: Acid-Catalyzed Knorr Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq.) in a suitable solvent (e.g., ethanol or 1-propanol).

  • Reagent Addition: Add the hydrazine derivative (1.1 eq.).

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with stirring.

  • Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction. The pyrazole product, being aromatic and often highly crystalline, may precipitate and can be isolated by filtration.[6]

FAQ 3: Hydrolysis Headaches

Question: "I'm trying to hydrolyze my pyrazole-3-nitrile (or ethyl ester) to the corresponding carboxylic acid, but the yield is low. I'm either recovering starting material or getting a complex mixture. What's going wrong?"

The conversion of a stable nitrile or ester to a carboxylic acid on the pyrazole ring requires forcing conditions, which can lead to side reactions if not properly controlled.

Root Cause Analysis: Reaction Conditions

Hydrolysis can be performed under acidic or basic conditions. The choice is critical.

  • Acidic Hydrolysis: The nitrile is protonated, making it more susceptible to attack by water. The reaction typically proceeds through an amide intermediate all the way to the carboxylic acid. The final step, which forms a non-nucleophilic ammonium ion, drives the reaction to completion.[10][11]

  • Basic Hydrolysis: A strong nucleophile (hydroxide) attacks the nitrile carbon. Under milder conditions, it is possible to stop the reaction at the amide stage.[10][12] Harsher conditions (higher temperatures, prolonged reaction times) are needed to hydrolyze the intermediate amide to the carboxylate salt.[10] An acidic workup is then required to protonate the salt to the final carboxylic acid.

Troubleshooting & Optimization Guide

1. Issue: Incomplete Hydrolysis (Starting Material Recovered)

  • Solution: The reaction conditions are too mild.

    • For Acidic Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to concentrated H2SO4/H2O) and/or increase the reaction temperature and time.

    • For Basic Hydrolysis: Use a higher concentration of base (e.g., 20-40% NaOH) and ensure the temperature is high enough (reflux) for a sufficient duration.

2. Issue: Low Yield of Carboxylic Acid, Amide Intermediate Isolated

  • Cause (Basic Hydrolysis): The conditions were not vigorous enough to hydrolyze the stable amide intermediate.

  • Solution: Re-subject the isolated amide to harsher basic hydrolysis conditions, or switch to an acidic hydrolysis protocol.

3. Issue: Degradation/Complex Mixture

  • Cause: The conditions are too harsh, potentially leading to decarboxylation (see FAQ 4) or other degradation pathways.

  • Solution: Attempt the hydrolysis under slightly milder conditions for a longer period. Alternatively, if synthesizing the acid from a trifluoromethyl-substituted pyrazole, oxidation of the furan ring with reagents like sodium periodate in the presence of RuCl3 can be a milder alternative to unmask the carboxyl group.[4]

Hydrolysis Conditions Overview
Condition Mechanism Steps Key Advantage Common Pitfall Reference
Acidic (H3O+, Δ) Protonation -> H2O attack -> Amide intermediate -> Hydrolysis to R-COOH + NH4+Often cleaner and goes to completion.Can cause decarboxylation if the structure is susceptible.[10][11]
Basic (1. NaOH, Δ; 2. H3O+) OH- attack -> Amide intermediate -> Hydrolysis to R-COO- Na+Can be stopped at the amide stage under mild conditions.Requires harsh conditions for full hydrolysis; potential for side reactions.[10][13]

FAQ 4: Unwanted Decarboxylation

Question: "After purification, the yield of my pyrazole-3-carboxylic acid is very low, and I suspect I'm losing the carboxyl group. Is this possible and how can I prevent it?"

Yes, decarboxylation is a known side reaction for certain heteroaromatic carboxylic acids, particularly under thermal stress or in the presence of catalysts. While pyrazole-4-carboxylic acids are more prone to this, the 3-carboxy isomer can also decarboxylate under forcing conditions.

Root Cause Analysis: Stability and Catalysis

Decarboxylation is the removal of a carboxyl group as CO2. This can be promoted by:

  • High Temperatures: Simply heating the compound, especially near its melting point, can induce decarboxylation.[14]

  • Acidic or Basic Conditions: Both extremes of pH can facilitate the reaction, especially at elevated temperatures.[14][15]

  • Metal Catalysis: Copper salts are particularly effective at promoting decarboxylation of heteroaromatic carboxylic acids.[14][16] This is sometimes used intentionally but can be an unwanted side reaction if trace metals are present.

Troubleshooting & Prevention Guide

1. Mind Your Temperature: Avoid excessive heating during reaction, workup, and purification. If using distillation for purification, opt for vacuum distillation to lower the boiling point.

2. Neutralize Carefully: During workup, ensure that the pH is carefully controlled. Avoid prolonged exposure to highly acidic or basic conditions, especially when heated.

3. Avoid Copper Contamination: If you have used copper catalysts in a previous step, ensure they are thoroughly removed before any subsequent heating steps. Use chelating agents like EDTA during aqueous washes if necessary.

4. Purification Strategy: Instead of high-temperature distillation, consider recrystallization or column chromatography at room temperature as purification methods for thermally sensitive pyrazole-3-carboxylic acids.

Decarboxylation Risk Factors

decarboxylation Decarboxylation Risk high_temp High Temperature (>150°C) decarboxylation->high_temp strong_acid Strong Acid (H2SO4) + Heat decarboxylation->strong_acid strong_base Strong Base (NaOH) + Heat decarboxylation->strong_base copper Copper Catalyst (Cu(I) or Cu(II)) decarboxylation->copper

Caption: Key factors that promote decarboxylation.

FAQ 5: Unexpected Byproducts

Question: "I've isolated an unexpected byproduct that doesn't match the desired pyrazole-3-carboxylic acid. What might it be?"

Beyond regioisomers, other byproducts can form depending on your specific synthetic route.

Potential Byproduct Identification

1. Pyrazolines:

  • Origin: Common when synthesizing pyrazoles from α,β-unsaturated ketones. The initial cyclocondensation yields a pyrazoline, which is a non-aromatic, five-membered ring.[17][18]

  • Identification: Presence of sp3-hybridized carbons in the 13C NMR spectrum and corresponding signals in the 1H NMR spectrum.

  • Solution: The isolated pyrazoline needs to be oxidized to the aromatic pyrazole. This can be done in situ or as a separate step using an oxidizing agent like iodine, DDQ, or simply air/oxygen depending on the substrate.[17][18]

2. Ring-Opened Products:

  • Origin: The pyrazole ring is generally stable, but deprotonation at the C3 position with a very strong base can lead to ring opening.[19] This is less common under typical synthetic conditions but can occur if, for example, organolithium reagents are used improperly.

  • Identification: Complex NMR spectra lacking the characteristic pyrazole signals. Mass spectrometry would show fragments inconsistent with the expected product.

  • Solution: Avoid the use of excessively strong, non-hindered bases unless C-H activation is the intended goal.

3. Hydrazones:

  • Origin: If the cyclization step is slow or fails, you may isolate the intermediate hydrazone formed from the reaction of the hydrazine with one of the carbonyl groups.

  • Identification: Characterized by a C=N bond signal in the IR and NMR spectra.

  • Solution: Re-subject the isolated hydrazone to cyclization conditions, typically by heating with an acid catalyst.

References

Technical Support Center: Esterification of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific transformation. The inherent bifunctionality of the substrate—possessing both a carboxylic acid and a nucleophilic phenolic hydroxyl group, in addition to the pyrazole N-H—presents unique challenges that require careful consideration of reaction conditions to achieve high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired ester. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the esterification of this compound, particularly under Fischer-Speier conditions, is a common issue primarily rooted in the reversible nature of the reaction.[1][2] Several factors must be optimized to drive the equilibrium towards the product.

  • Insufficient Water Removal: The Fischer esterification produces one equivalent of water for every mole of ester formed.[3] According to Le Châtelier's principle, the presence of this water will push the equilibrium back towards the starting materials, halting the reaction.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it forms.[4] Alternatively, for smaller-scale reactions, adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture can be effective.[5]

  • Inadequate Catalyst Activity or Concentration: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6]

    • Solution: Ensure you are using a sufficient loading of a strong acid catalyst. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] Typically, a catalytic amount (1-5 mol%) is sufficient, but for sluggish reactions, a higher loading may be necessary.

  • Suboptimal Reagent Stoichiometry: To further shift the equilibrium, a large excess of one of the reactants is typically used.

    • Solution: The alcohol is often the most practical choice to use in large excess, frequently serving as the solvent itself.[1][3] Using a 10-fold excess or more of the alcohol can significantly increase the yield of the ester.[1]

  • Insufficient Reaction Temperature/Time: The esterification reaction is often slow, and inadequate heating will result in poor conversion.

    • Solution: Ensure the reaction is heated to reflux in the chosen solvent and monitored over an appropriate time course (typically 1-10 hours).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Below is a decision tree to guide your troubleshooting process for low conversion.

G start Low / No Conversion check_water Is water being effectively removed? start->check_water check_reagents Are reaction conditions optimized? check_water->check_reagents Yes add_dean_stark Implement water removal: - Dean-Stark Trap - Molecular Sieves check_water->add_dean_stark No check_side_reactions Are there signs of side reactions? check_reagents->check_side_reactions Yes increase_alcohol Optimize stoichiometry: - Use alcohol as solvent - Increase catalyst loading check_reagents->increase_alcohol No consider_protection Consider protecting group strategy (See FAQ 2 & 3) check_side_reactions->consider_protection Yes monitor_kinetics Increase reaction time and/or temperature. Monitor via TLC. check_side_reactions->monitor_kinetics No

Caption: Troubleshooting Decision Tree for Low Esterification Yield.

Question 2: I'm observing significant byproduct formation, particularly a species that seems more nonpolar than my starting material but isn't the desired product. What's happening?

Answer: The formation of unexpected byproducts is often due to the reactivity of the phenolic hydroxyl group at the C5 position of the pyrazole ring. While the carboxylic acid is the primary site of reaction under acidic conditions, the hydroxyl group is also nucleophilic and can compete with the external alcohol.

  • Intramolecular Lactonization/Dimerization: Although less common for a five-membered ring fused to another five-membered ring, intramolecular cyclization to form a lactone is a theoretical possibility. More likely, intermolecular esterification between two molecules of the starting material could occur, where the hydroxyl group of one molecule attacks the activated carboxylic acid of another, leading to dimeric or oligomeric species.

  • O-Acylation: This is the most probable side reaction. The phenolic hydroxyl group can be esterified by another molecule of the starting acid, or if an activating agent is used, it can be acylated.

  • N-Acylation: The pyrazole N-H is also a nucleophilic site. While protonated and less reactive under strongly acidic Fischer conditions, it can be acylated, especially if coupling agents are used under basic or neutral conditions.

Solutions:

  • Optimize Fischer Conditions: Stick to strongly acidic conditions (e.g., H₂SO₄ in excess alcohol). The hydroxyl group is less nucleophilic than the alcohol used as the solvent, and the pyrazole nitrogen will be protonated, minimizing its reactivity.

  • Employ a Protecting Group Strategy: The most robust solution to eliminate side reactions at the hydroxyl group is to protect it before performing the esterification.[7] This converts the hydroxyl into a non-reactive functional group, ensuring that only the carboxylic acid reacts.[8] After the ester is formed, the protecting group is removed. This is a common strategy in the synthesis of complex molecules.[9] (See FAQ 2 & 3 for details).

Question 3: My TLC shows a complex mixture, and I'm struggling with product isolation and purification. What are the best practices?

Answer: Purification can be challenging due to the polarity of the starting material, product, and potential byproducts. Both the starting acid and the product ester contain a polar hydroxyl group, leading to similar chromatographic behavior.

  • Aqueous Work-up: A standard aqueous work-up is crucial.

    • After the reaction, neutralize the acid catalyst carefully with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[10] Be cautious of CO₂ evolution.

    • Extract the product into an organic solvent like ethyl acetate. The unreacted starting carboxylic acid may partially deprotonate and move into the aqueous layer, aiding separation.

    • Wash the organic layer with water and then brine to remove any residual water-soluble impurities.[11]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.[10]

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying pyrazole derivatives.[10][12] Use silica gel and a solvent system with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, to separate the components. The desired ester product is typically less polar than the starting carboxylic acid.

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective purification method.[13] This can sometimes yield a product of very high purity.

    • Acid/Base Extraction: To remove unreacted starting material, you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute basic solution (e.g., 1M NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the ester remains in the organic layer. This must be done carefully to avoid hydrolysis of the desired ester product.

Frequently Asked Questions (FAQs)

Question 1: What is the most common and cost-effective method for this esterification?

Answer: The Fischer-Speier esterification is the most widely used method for this type of transformation due to its simplicity and the low cost of reagents.[6] It involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[4] While it is an equilibrium-controlled reaction, its efficiency can be maximized by implementing the strategies discussed in the troubleshooting section, such as using the alcohol as a solvent and removing the water byproduct.[1][5]

Question 2: Do I need to protect the phenolic hydroxyl group before esterification?

Answer: Whether a protecting group is necessary depends on your desired yield, purity requirements, and the specific reaction conditions.

  • Direct Esterification (No Protection): This is feasible, especially under standard Fischer conditions where the large excess of alcohol solvent outcompetes the phenolic hydroxyl group. This is the quickest and most atom-economical approach. However, it may result in lower yields and require more rigorous purification to remove byproducts from O-acylation.

  • Protection Strategy: If you require very high purity and yield, or if you are using reaction conditions that are not strongly acidic (e.g., using coupling agents), protecting the hydroxyl group is highly recommended.[7] This adds two steps to the synthesis (protection and deprotection) but often saves significant time and effort during purification by preventing side reactions.[9]

FeatureDirect Fischer EsterificationProtection-Esterification-Deprotection
Number of Steps 13
Potential Yield Moderate to GoodHigh to Excellent
Purity of Crude Lower (byproducts possible)Higher (cleaner reaction)
Purification Can be challengingGenerally more straightforward
Recommendation Good for initial trials, large scale, or when moderate yields are acceptable.Recommended for high-value materials, complex syntheses, and when purity is critical.

Question 3: What are suitable protecting groups for the hydroxyl function, and how are they applied and removed?

Answer: A suitable protecting group must be easy to install, stable to the esterification conditions (acidic), and easy to remove selectively without affecting the newly formed ester.[9]

  • Benzyl (Bn) Ether:

    • Protection: React the starting material with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone or DMF.

    • Stability: Stable to both acidic and basic conditions used for esterification and hydrolysis.

    • Deprotection: Removed under mild conditions by catalytic hydrogenation (H₂, Pd/C), which will not affect the ester or the pyrazole ring.[9]

  • Silyl Ethers (e.g., TBDMS, TIPS):

    • Protection: React with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in a solvent like DMF or DCM.

    • Stability: Generally stable to many reaction conditions, but can be labile under strongly acidic conditions. Careful selection of the silyl group and reaction conditions is needed.

    • Deprotection: Easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or under mild acidic conditions (that may also hydrolyze the ester if not controlled).

The workflow for a protection strategy is illustrated below.

G cluster_0 Protection-Esterification-Deprotection Workflow Start 5-Hydroxy-1H-pyrazole- 3-carboxylic acid Protected Protected Pyrazole Acid (e.g., O-Bn) Start->Protected 1. Protection (e.g., BnBr, K2CO3) Esterified Protected Pyrazole Ester Protected->Esterified 2. Esterification (e.g., ROH, H+) Final Final Product: 5-Hydroxy-1H-pyrazole- 3-carboxylic acid ester Esterified->Final 3. Deprotection (e.g., H2, Pd/C)

Caption: General workflow for the esterification via a protection strategy.

Question 4: Can I use coupling agents instead of direct acid catalysis to form the ester?

Answer: Yes, using coupling agents is a valid alternative, particularly for sensitive substrates or when the alcohol is precious. These methods avoid the harsh acidic conditions and high temperatures of Fischer esterification.

Common coupling agents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 4-dimethylaminopyridine (DMAP).

  • Uronium/Thiouronium reagents: TBTU, TATU, or COMU.

Considerations:

  • Side Reactions: Under these typically neutral or basic conditions, the phenolic hydroxyl and pyrazole N-H are more nucleophilic and are at a higher risk of reacting. Therefore, a protection strategy is almost mandatory when using coupling agents for this substrate.

  • Cost and Stoichiometry: Coupling agents are more expensive than catalytic acid and are used in stoichiometric amounts, generating significant waste (e.g., DCU from DCC), which can complicate purification.

Experimental Protocols

Protocol 1: Standard Fischer-Speier Esterification (Example with Ethanol)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add this compound (1.0 eq).

  • Reagents: Add absolute ethanol (serving as reagent and solvent, 20-50 eq).

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water.

    • Neutralize the solution by adding solid sodium bicarbonate (NaHCO₃) in small portions until effervescence ceases.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Esterification via Benzyl (Bn) Protection

Step A: Protection of the Hydroxyl Group

  • Setup: Dissolve this compound (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) and heat the mixture to 50-60 °C overnight.

  • Work-up: Cool the mixture, filter off the solids, and concentrate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 5-(benzyloxy)-1H-pyrazole-3-carboxylic acid.

Step B: Esterification of the Protected Acid

  • Follow the procedure in Protocol 1 using the 5-(benzyloxy)-1H-pyrazole-3-carboxylic acid as the starting material. The reaction is typically cleaner and higher yielding.

Step C: Deprotection (Hydrogenolysis)

  • Setup: Dissolve the purified benzyl-protected ester from Step B in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10% by weight).

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final, pure 5-hydroxy-1H-pyrazole-3-carboxylate ester.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute successful syntheses but also to intelligently adapt and innovate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield, or no desired pyrazole product at all. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no yield in pyrazole synthesis is a common issue that can often be traced back to a few key factors. Let's break down the potential culprits and the corresponding solutions.

  • Causality-Based Troubleshooting for Low Yield:

    • Poor Reactivity of Starting Materials: The classic Knorr pyrazole synthesis and related methods rely on the nucleophilic attack of a hydrazine on a 1,3-dicarbonyl compound.[1][2] If either of these starting materials is sterically hindered or electronically deactivated, the reaction rate can plummet. For instance, bulky substituents near the carbonyl groups or on the hydrazine can impede the initial condensation.

    • Sub-Optimal Reaction Conditions:

      • pH Control: The pH of the reaction medium is critical. In acidic conditions (pH 0-6.9), a catalytic amount of acid protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[2][3] However, if the medium is too acidic, the hydrazine, being basic, will be protonated and rendered non-nucleophilic.[4] Conversely, overly basic conditions can lead to decomposition of some starting materials.[4]

      • Temperature: While many pyrazole syntheses proceed readily at room temperature or with gentle heating, some less reactive starting materials may require reflux temperatures to drive the reaction to completion.[4] It's a delicate balance, as excessive heat can promote side reactions and degradation. Temperature can even be used to control divergent synthesis pathways, leading to different products from the same starting materials.[5]

      • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. Protic solvents like ethanol are commonly used and can facilitate proton transfer.[1] However, in some cases, aprotic dipolar solvents like DMF or NMP have been shown to give better results, especially for regioselective syntheses.[1][6]

    • Presence of Water: Many of the intermediate steps in pyrazole synthesis involve condensations that release water. The presence of excess water in the reaction mixture can shift the equilibrium of these reversible steps backward, thus hindering product formation.[4]

    • Side Reactions and Byproduct Formation: The formation of unexpected side products can consume your starting materials and reduce the yield of the desired pyrazole. A common issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[7][8]

  • Step-by-Step Troubleshooting Protocol:

    • Verify Starting Material Quality: Ensure your 1,3-dicarbonyl compound and hydrazine are pure and have not degraded.

    • Optimize Reaction pH: If using a hydrazine salt (e.g., hydrochloride), ensure a suitable base (like pyridine or triethylamine) is added to liberate the free hydrazine.[4] If the reaction is acid-catalyzed, start with a catalytic amount of a weak acid like acetic acid.

    • Systematic Temperature Study: Begin the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature and continue monitoring.

    • Solvent Screening: If yield remains low, consider screening a panel of solvents with varying polarities and proticities (e.g., ethanol, methanol, DMF, toluene).

    • Ensure Anhydrous Conditions: Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-documented challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[7][8] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different products.

  • Understanding the Root Cause: The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The initial attack of the hydrazine is often the selectivity-determining step.

  • Strategies for Controlling Regioselectivity:

    • Exploit Electronic Differences: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone vs. an ester in a β-ketoester), the hydrazine will preferentially attack the more reactive ketone.[9]

    • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, aprotic dipolar solvents have been reported to enhance the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6]

    • Catalyst Control: The use of specific catalysts can direct the reaction towards a single isomer. For example, nano-ZnO has been used as a catalyst in some regioselective syntheses.[1]

    • In Situ Intermediate Formation: A highly innovative approach involves the direct in situ synthesis of 1,3-diketones from ketones and acid chlorides, which are then immediately converted to pyrazoles with the addition of hydrazine, sometimes leading to improved regioselectivity.[6]

  • Experimental Workflow for Optimizing Regioselectivity:

    G start Start: Mixture of Regioisomers Observed step1 Analyze Electronic & Steric Factors of the 1,3-Dicarbonyl start->step1 step2 Modify Reaction Solvent (e.g., Ethanol vs. DMF) step1->step2 If significant electronic difference, leverage with solvent choice step3 Introduce a Catalyst (e.g., Nano-ZnO, Lewis Acids) step2->step3 If solvent change is insufficient step4 Vary Reaction Temperature step3->step4 If catalyst doesn't provide complete selectivity step5 Purify Isomers via Chromatography step4->step5 If a mixture persists end End: Desired Regioisomer Isolated step5->end

    Caption: Workflow for optimizing the regioselective synthesis of pyrazoles.

Product Purification Challenges

Question: My crude product is an oil and won't crystallize, or it's colored. How can I effectively purify my pyrazole?

Answer: Purification is a critical final step, and challenges here can be frustrating. Let's address these common issues.

  • Product is an Oil:

    • Potential Cause: The presence of residual solvent or impurities can act as a colligative property, depressing the melting point of your compound and causing it to remain an oil.

    • Troubleshooting Steps:

      • Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying under a high-vacuum pump.[10]

      • Column Chromatography: This is a highly effective method for removing impurities that may be preventing crystallization. A gradient of hexane and ethyl acetate is a common starting point for eluting pyrazoles from a silica gel column.[10] For basic pyrazoles that may streak on acidic silica, consider deactivating the silica with triethylamine or using neutral alumina.[10][11]

      • Salt Formation: Pyrazoles are weakly basic and can be converted to crystalline salts (e.g., hydrochlorides) by treatment with an acid.[10] This salt can often be purified by recrystallization, and the free pyrazole can be recovered by subsequent neutralization.

  • Colored Product:

    • Potential Cause: Colored impurities often arise from side reactions or degradation of starting materials, particularly hydrazines, which can be sensitive to air and light.[7]

    • Decolorization Techniques:

      • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter through celite. The charcoal can adsorb many colored impurities.[10] Be aware that this may also reduce your yield slightly.

      • Recrystallization: This is often sufficient to remove colored impurities, which may remain in the mother liquor.[12]

      • Silica Gel Plug: Dissolve your product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar, colored impurities will often be retained on the silica.[10]

  • General Recrystallization Troubleshooting:

Problem Potential Cause(s) Solution(s)
"Oiling out" Compound precipitating above its melting point; solution is too concentrated.Increase solvent volume; cool the solution more slowly; use a different solvent system.[12]
No crystals form Solution is not supersaturated; compound is too soluble in the chosen solvent.Concentrate the solution by boiling off some solvent; scratch the inside of the flask; add a seed crystal.[12]
Low recovery Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent to dissolve the compound; ensure the filtration apparatus is pre-heated.[12]

Frequently Asked Questions (FAQs)

Q1: What is the Knorr Pyrazole Synthesis and what is its general mechanism?

A1: The Knorr pyrazole synthesis is a fundamental and widely used method for preparing pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst.[2][13] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[13]

G reactants 1,3-Dicarbonyl + Hydrazine step1 Initial Condensation (Imine/Enamine Formation) reactants->step1 Acid Catalyst step2 Intramolecular Cyclization step1->step2 intermediate Non-aromatic Intermediate (e.g., Hydroxylpyrazolidine) step2->intermediate step3 Dehydration intermediate->step3 Rate-determining step under neutral pH product Aromatic Pyrazole step3->product

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Q2: What are some common catalysts used in pyrazole synthesis?

A2: While many pyrazole syntheses can proceed with just a catalytic amount of a protic acid like acetic acid, various other catalysts have been employed to improve yields, reaction times, and selectivity. These include:

  • Lewis Acids: Lithium perchlorate has been used as a Lewis acid catalyst.[6]

  • Metal Catalysts: Nano-ZnO, silver triflate (AgOTf), and palladium-based catalysts have been reported for specific pyrazole syntheses, often enabling novel reaction pathways.[1][6]

  • Green Catalysts: In line with the principles of green chemistry, eco-friendly catalysts like nano-copper ferrite (CuFe₂O₄) and even biocatalysts like guar-gum have been explored.[14][15]

Q3: Can I use microwave irradiation to accelerate my pyrazole synthesis?

A3: Yes, microwave-assisted synthesis has been successfully applied to the preparation of pyrazoles. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating.[16] Microwave heating can be particularly effective for solvent-free reactions.[16]

Q4: My TLC shows multiple spots. How can I identify the impurities?

A4: Multiple spots on a TLC plate indicate a mixture of compounds. To identify them:

  • Co-spotting: Run a TLC with your reaction mixture alongside the starting materials to check for unreacted reagents.[10]

  • Spectroscopic Analysis: If possible, isolate the major byproduct by preparative TLC or column chromatography and analyze it using ¹H NMR and Mass Spectrometry (MS) to determine its structure.[10]

  • Common Byproducts: In pyrazole synthesis, common byproducts include regioisomers, uncyclized intermediates, and products of side reactions involving the hydrazine.[7]

References

Technical Support Center: Purification of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a polar molecule containing both an acidic carboxylic acid group and a weakly acidic/basic pyrazole ring system with a hydroxyl group. This amphoteric nature, combined with its potential for strong hydrogen bonding, can present unique challenges during purification. Common impurities often include unreacted starting materials, side-products from non-regioselective reactions, and degradation products.[1] Effective purification hinges on exploiting the specific physicochemical properties of the target molecule versus its contaminants.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a dark, oily residue. How can I isolate a solid?

This is a common issue, often caused by residual solvents, colored byproducts from side reactions involving starting materials like hydrazine, or the product "oiling out" during crystallization attempts.[2]

Troubleshooting Steps:

  • Initial Solvent Removal: Ensure all reaction solvents (e.g., toluene, dichloromethane) are thoroughly removed under reduced pressure.[3] For high-boiling solvents, a high-vacuum pump may be necessary.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a small amount of a solvent in which the desired product is insoluble but the impurities are soluble.

    • Recommended Solvents: Start with non-polar solvents like hexanes or diethyl ether.

    • Procedure: Add the solvent to the oil and vigorously stir or sonicate. The goal is to "wash" the impurities into the solvent, leaving behind the purified, solid product.

  • Charcoal Treatment: If the color persists in the solidified crude product, it may be due to highly conjugated impurities. A charcoal treatment during recrystallization can be effective.

    • Caution: Activated charcoal can adsorb your product, leading to yield loss. Use the minimum amount necessary.

Step-by-Step Protocol: Charcoal Treatment and Recrystallization

  • Dissolve the crude solid in a suitable hot solvent (e.g., ethanol, or a mixture of ethanol and water).[3][4]

  • Add a small amount of activated charcoal (typically 1-2% w/w of your crude product).

  • Heat the mixture at reflux for 10-15 minutes.

  • Perform a hot filtration through a pad of celite to remove the charcoal. This must be done quickly to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

FAQ 2: I'm having trouble with recrystallization. My product either "oils out" or doesn't crystallize at all.

"Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures, or when the melting point of the solid is lower than the boiling point of the solvent. A failure to crystallize often indicates that the product is too soluble in the chosen solvent, even at low temperatures, or that significant impurities are inhibiting crystal lattice formation.

Troubleshooting Flowchart

Caption: Troubleshooting guide for common recrystallization problems.

FAQ 3: Recrystallization isn't improving the purity enough. What's the next step?

When simple recrystallization is insufficient, it's often due to impurities with very similar solubility profiles to your product. In these cases, exploiting other chemical properties, such as acidity, is necessary. Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[5]

Workflow: Purification by Acid-Base Extraction

G start Crude Product (in organic solvent like Ethyl Acetate) add_base Extract with aqueous base (e.g., 1M NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral & Basic Impurities separate->organic_layer aqueous_layer Aqueous Layer: Sodium 5-hydroxy-1H-pyrazole-3-carboxylate separate->aqueous_layer acidify Acidify aqueous layer with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Solid filter->dry pure_product Purified this compound dry->pure_product

References

Technical Support Center: Synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond standard textbook procedures to explore alternative synthetic strategies, offering detailed protocols, mechanistic insights, and robust troubleshooting advice in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when approaching the synthesis of this important heterocyclic building block.

Q1: What is the most common synthetic route to this compound?

A1: The most established method is a variation of the Knorr pyrazole synthesis.[1][2] It involves the condensation of a 1,3-dicarbonyl compound, specifically a derivative of 3-oxoglutaric acid (like diethyl 1,3-acetonedicarboxylate), with hydrazine hydrate.[1][3] The reaction proceeds via formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][4]

Q2: Why would a researcher need an alternative synthetic route?

A2: While the Knorr synthesis is classic, challenges often necessitate alternative approaches. These include:

  • Starting Material Availability & Cost: The required 1,3-dicarbonyl precursors can be expensive or have limited commercial availability.

  • Regioselectivity Issues: When using substituted hydrazines to create N-1 functionalized analogs, the reaction with asymmetrical dicarbonyls can lead to a mixture of regioisomers, which are often difficult to separate.[5]

  • Reaction Conditions: The classical approach may require conditions that are incompatible with sensitive functional groups on more complex substrates.

  • Safety & Handling: Some precursors may be unstable, and exploring routes with more benign reagents is always a goal in process development.[6]

Q3: My reaction involving hydrazine turned a dark red/brown color. Is this normal?

A3: Yes, this is a common observation, particularly when using hydrazine derivatives like phenylhydrazine.[7] The discoloration can arise from the inherent instability of the hydrazine, leading to oxidation and the formation of colored impurities. While often harmless to the main reaction, these impurities can complicate purification. A silica plug filtration or a thorough recrystallization is typically sufficient to remove them.

Q4: How can I structurally confirm the product and its tautomeric form?

A4: this compound exists in a tautomeric equilibrium with its pyrazolone form (5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid).

  • ¹H NMR: In DMSO-d₆, you can often observe distinct signals for both tautomers. The pyrazole form will show a C4-H proton, while the pyrazolone form may show two diastereotopic C4-H protons. The hydroxyl proton of the pyrazole form is also a key indicator.[8]

  • FTIR Spectroscopy: The presence of a strong C=O stretch (around 1700-1730 cm⁻¹) for the carboxylic acid is expected. A broad O-H stretch (around 3200 cm⁻¹) indicates the hydroxyl group of the pyrazole tautomer.[8] The pyrazolone form will have a distinct lactam C=O stretch.

  • Single Crystal X-ray Diffraction: This is the definitive method to determine the solid-state structure and confirm which tautomer crystallizes.[8]

Part 2: Alternative Synthetic Routes & Troubleshooting Guides

Here we detail two robust, alternative methods for synthesizing the target molecule or its direct ester precursor. Each route includes a step-by-step protocol and a dedicated troubleshooting guide.

Route A: Cyclocondensation with Diethyl Acetylenedicarboxylate (DEADC)

This route offers a highly convergent and often high-yielding approach starting from a commercially available alkyne. The reaction proceeds via a Michael addition of hydrazine followed by an intramolecular cyclization.[8][9]

Causality & Principle: This method leverages the high electrophilicity of the alkyne in DEADC. Hydrazine, acting as a binucleophile, first undergoes a conjugate addition. The resulting enamine-like intermediate is perfectly positioned for the second nitrogen to perform a rapid, intramolecular nucleophilic attack on one of the ester carbonyls, forming the five-membered ring. The final product, after hydrolysis, is achieved in two high-yielding steps.

Experimental Protocol: Synthesis of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylenedicarboxylate (1 equiv.) in absolute ethanol (approx. 5 mL per 1 mmol of DEADC).

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (1.1 equiv.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the target carboxylic acid by heating with an aqueous base (e.g., NaOH solution), followed by acidic workup to precipitate the final product.[10]

Troubleshooting Guide (Route A)

  • Q: The reaction yield is low, and TLC shows significant starting material.

    • A: Possible Cause 1: Incomplete Reaction. The reflux time may be insufficient. Ensure the reaction is heated for at least 3-4 hours post-addition.

    • A: Possible Cause 2: Reagent Quality. Hydrazine hydrate can degrade over time. Use a fresh, verified bottle. DEADC can polymerize on storage; ensure it is a clear, colorless to pale yellow liquid.

  • Q: The product oiled out instead of crystallizing.

    • A: Possible Cause: Supersaturation or Impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal if available. If it remains an oil, perform a solvent-nonsolvent crystallization: dissolve the oil in a minimum amount of hot ethanol and add water dropwise until persistent turbidity is observed, then allow it to cool slowly.

  • Q: The final carboxylic acid is difficult to purify.

    • A: Possible Cause: Solubility. The di-acidic nature of the product can make it highly soluble in polar solvents but insoluble in non-polar ones. Purification can be achieved by converting it to a salt (e.g., with a base), washing away organic impurities, and then re-acidifying to precipitate the pure acid.[11]

Mechanism Diagram (Route A)

Route_A_Mechanism cluster_step1 Step 1: Michael Addition & Cyclization cluster_step2 Step 2: Hydrolysis DEADC Diethyl Acetylenedicarboxylate Intermediate Vinyl Hydrazine Intermediate Hydrazine Hydrazine Hydrate Hydrazine->DEADC 1. Michael Add. Product_Ester Ethyl 5-Oxo-pyrazolidine -3-carboxylate Intermediate->Product_Ester 2. Cyclization Tautomer_Ester Ethyl 5-Hydroxy-1H-pyrazole -3-carboxylate Product_Ester->Tautomer_Ester 3. Tautomerization Final_Product 5-Hydroxy-1H-pyrazole -3-carboxylic acid Tautomer_Ester->Final_Product NaOH, H₂O then H₃O⁺ Route_B_Workflow SM1 Diethyl 2-[(dimethylamino) methylene]malonate Step1 Step 1: Transamination (EtOH, cat. AcOH) SM1->Step1 SM2 Hydrazine Hydrate SM2->Step1 Intermediate Enhydrazine Intermediate Step1->Intermediate Step2 Step 2: Cyclization (MeOH/H₂O, Et₃N, Reflux) Intermediate->Step2 Product_Ester Ethyl 5-Hydroxy-1H-pyrazole -3-carboxylate Step2->Product_Ester Step3 Step 3: Hydrolysis (NaOH, H₂O then H₃O⁺) Product_Ester->Step3 Final_Product 5-Hydroxy-1H-pyrazole -3-carboxylic acid Step3->Final_Product Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impure Product) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, ¹H NMR, LCMS) Check_Conditions->Analyze_Crude Identify_Issue Identify Root Cause Analyze_Crude->Identify_Issue Decision What is the main issue? Identify_Issue->Decision Unreacted_SM Unreacted Starting Material Decision->Unreacted_SM Incomplete Reaction Side_Product Side Product Formation Decision->Side_Product Low Selectivity Purification_Fail Purification Failure Decision->Purification_Fail Workup/ Isolation Issue Solution_SM Optimize Conditions: Increase Temp/Time Add Catalyst Unreacted_SM->Solution_SM Solution_Side Re-evaluate Route: Change Solvent/Base Lower Temperature Side_Product->Solution_Side Solution_Purify Develop New Method: Try different solvent system Use Column Chromatography Purify via salt formation Purification_Fail->Solution_Purify

References

Technical Support Center: 5-Hydroxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 89603-60-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and effective use of this compound. Our goal is to preempt common experimental challenges and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your results.

I. Quick Reference: Physicochemical Properties

Before delving into protocols and troubleshooting, a summary of the key properties of this compound is essential for understanding its behavior.

PropertyValue / InformationSource(s)
Molecular Formula C₄H₄N₂O₃[1]
Molecular Weight 128.09 g/mol [1]
Appearance White to pale yellow solid/powder[2]
Storage Temperature 2-8°C, sealed in a dry environment[3]
Purity Assessment NMR, HPLC, LC-MS, UPLC[4]

II. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: How should I store the dry powder of this compound upon receipt?

A1: The solid compound should be stored in a tightly sealed container at 2-8°C , protected from light and moisture.[3] Proper storage is critical to prevent potential degradation and ensure the long-term integrity of the compound.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[2] Avoid dust formation during handling.

Q3: Can I expect this compound to be soluble in aqueous buffers?

A3: The solubility of pyrazole carboxylic acids in aqueous solutions can be limited and is often pH-dependent.[5] Due to the acidic carboxylic acid group and the weakly basic pyrazole ring, the molecule's charge state will change with pH, affecting its solubility. It is generally expected to have low solubility in neutral water but may be more soluble in slightly basic conditions where the carboxylic acid is deprotonated. For biological assays, creating a concentrated stock in an organic solvent like DMSO is the standard and recommended practice.

Q4: Is this compound known to interfere with common assay formats?

A4: Yes, this is a critical consideration. The pyrazole scaffold, particularly with hydroxyl and carboxylic acid functional groups, is known for metal chelation .[2][6] This can lead to false-positive or false-negative results in assays involving metalloenzymes by stripping essential metal cofactors. Additionally, some pyrazole derivatives are fluorescent or can quench fluorescence , which can directly interfere with fluorescence-based assay readouts.[7][8] Pre-screening for assay interference is a mandatory step for robust experimental design.

Q5: I've noticed some variability in my results over time. Could the compound be degrading in my stock solution?

A5: This is a distinct possibility. While the pyrazole ring is generally stable, the overall molecule's stability in solution has not been extensively characterized in public literature.[8] Stability can be affected by the solvent, pH, temperature, and exposure to light. We strongly recommend preparing fresh dilutions from a concentrated stock for each experiment and avoiding numerous freeze-thaw cycles.[2] For long-term studies, aliquoting stock solutions is best practice.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for common procedures.

Protocol 1: Preparation of a Concentrated Stock Solution

Rationale: Due to the lack of precise quantitative solubility data in the public domain, a systematic approach to preparing a concentrated stock solution in DMSO is necessary. This protocol ensures you create a clear, usable stock solution while determining a practical upper concentration limit for your specific batch of the compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Initial Preparation: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out approximately 1-5 mg of the compound.

  • Solvent Addition (Stepwise):

    • Add a calculated volume of DMSO to target a high concentration (e.g., 50 mM or ~6.4 mg/mL).

    • Example Calculation: For 1.28 mg of compound, adding 200 µL of DMSO targets a 50 mM solution.

  • Solubilization:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a bright light. If the solution is not perfectly clear and free of particulates, proceed to the next step.

  • Warming and Sonication (Optional):

    • Gently warm the solution in a 37°C water bath for 5-10 minutes. Caution: Do not overheat.

    • Alternatively, sonicate the solution for 5-10 minutes.

    • Re-inspect for clarity.

  • Dilution to Clarity: If particulates remain, the compound is not soluble at the target concentration.

    • Add a known, precise volume of DMSO (e.g., 50 µL) to the tube.

    • Repeat Step 3 (Solubilization).

    • Continue this stepwise dilution until a completely clear solution is achieved.

    • Carefully record the final total volume of DMSO added to calculate the final stock concentration.

  • Storage:

    • Once a clear stock solution is obtained, aliquot it into single-use volumes in amber vials or tubes wrapped in foil to protect from light.

    • Store the aliquots at -20°C or -80°C .[2]

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound add_dmso 2. Add DMSO (Calculated Volume) weigh->add_dmso vortex 3. Vortex & Visually Inspect add_dmso->vortex is_clear Is Solution Clear? vortex->is_clear warm_sonicate 4. Warm/Sonicate (Optional) is_clear->warm_sonicate No store 6. Aliquot & Store at -20°C / -80°C is_clear->store Yes re_inspect Re-inspect warm_sonicate->re_inspect add_more_dmso 5. Add More DMSO re_inspect->add_more_dmso No re_inspect->store Yes add_more_dmso->vortex

Caption: Workflow for preparing a DMSO stock solution.

IV. Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

Issue 1: Inconsistent or Lower-Than-Expected Activity

Q: I've performed my assay multiple times, but the inhibitory activity of the compound is variable or much weaker than anticipated. What could be the cause?

A: This is a common issue with several potential root causes. The following workflow will help you diagnose the problem.

G cluster_troubleshooting Troubleshooting Low/Variable Activity start Problem: Low or Variable Activity cause1 Cause 1: Solubility/Precipitation start->cause1 cause2 Cause 2: Compound Degradation start->cause2 cause3 Cause 3: Metal Chelation start->cause3 sol1 Solution: - Visually inspect final assay wells - Lower final concentration - Check final DMSO % (<0.5%) cause1->sol1 sol2 Solution: - Use fresh dilutions for each experiment - Aliquot stock to avoid freeze-thaw - Check purity via HPLC/LC-MS cause2->sol2 sol3 Solution: - Perform assay with/without supplemental divalent cations (e.g., MgCl₂, ZnCl₂) - Use a control chelator (e.g., EDTA) cause3->sol3

Caption: Decision tree for diagnosing low or variable compound activity.

  • Cause 1: Poor Solubility or Precipitation in Assay Buffer.

    • Explanation: Even if your DMSO stock is clear, the compound can precipitate when diluted into an aqueous assay buffer. This dramatically lowers the effective concentration of the inhibitor.[2]

    • Validation: Visually inspect the wells of your assay plate after adding the compound. Look for cloudiness or precipitate. You can also centrifuge a sample of the compound diluted in buffer to see if a pellet forms.

    • Solution: Decrease the final concentration of the compound in the assay. Ensure the final DMSO concentration is kept low and constant across all wells (typically <0.5%).[2]

  • Cause 2: Compound Degradation.

    • Explanation: The compound may not be stable under your specific experimental conditions (e.g., pH of the buffer, prolonged incubation at 37°C) or due to improper storage of the stock solution (e.g., multiple freeze-thaw cycles).[2][6]

    • Validation: The most definitive way to check for degradation is to use an analytical method like HPLC or LC-MS to compare a freshly prepared sample with an older one. A change in the chromatogram (e.g., new peaks, smaller main peak) indicates degradation.

    • Solution: Always prepare fresh dilutions from your frozen, single-use aliquots immediately before an experiment. Minimize the time the compound spends in aqueous buffer before the assay begins.

  • Cause 3: Metal Chelation.

    • Explanation: The hydroxy-pyrazole-carboxylic acid motif is a known metal-binding pharmacophore.[2][6] If your target protein is a metalloenzyme (e.g., a kinase that requires Mg²⁺, or a zinc-dependent protease), the compound may be inhibiting it by sequestering the essential metal cofactor rather than binding to a specific allosteric or active site.

    • Validation: Perform a control experiment where you add a surplus of the relevant divalent cation (e.g., 1-5 mM MgCl₂ or 10-50 µM ZnCl₂) to the assay buffer after adding your compound. If the inhibitory activity is significantly reduced, chelation is a likely mechanism.

    • Solution: If chelation is confirmed, the compound may not be a specific inhibitor of your target. This is a critical piece of data for the project. You may need to consider if this mechanism is therapeutically relevant or if the compound should be deprioritized.

Issue 2: Assay Signal Interference

Q: My assay background is unusually high, or my results are otherwise noisy and difficult to interpret. Could the compound be interfering with the detection method?

A: Yes, direct interference is a common artifact in high-throughput screening and biochemical assays.[9][10]

  • Cause 1: Intrinsic Fluorescence.

    • Explanation: Some pyrazole derivatives are fluorescent and can emit light at the same wavelength as your assay's reporter fluorophore, leading to a false positive or high background signal.[7][8]

    • Validation Protocol:

      • Prepare a serial dilution of your compound in the final assay buffer (without any enzymes or substrates).

      • Include wells with buffer only (blank) and wells with your positive control fluorophore.

      • Read the plate on a fluorescence reader using the exact same excitation and emission wavelengths as your main assay.

    • Solution: If the compound is fluorescent, you may need to switch to a different detection modality (e.g., absorbance, luminescence, or a time-resolved fluorescence assay if the compound's fluorescence lifetime is short).

  • Cause 2: Light Absorbance (Color Quenching).

    • Explanation: If your compound is colored, it may absorb light at the excitation or emission wavelength of your assay, leading to a false negative (signal quenching).[9]

    • Validation: Similar to the fluorescence check, measure the absorbance spectrum of your compound in the assay buffer. If there is significant absorbance at your assay's wavelengths, interference is likely.

    • Solution: If possible, move to an assay readout that uses a different wavelength. If not, you may need to mathematically correct your data, but this is complex and can introduce errors. The best solution is to use a non-optical detection method if available.

V. Understanding the Chemistry: Tautomerism

It is important to recognize that this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert. For this molecule, the principal equilibrium is between the hydroxy-pyrazole form and the pyrazolone form.

G cluster_tautomer Keto-Enol Tautomerism struct1 This compound (Enol Form) struct2 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (Keto Form) struct1->struct2

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] Within this diverse family, 5-Hydroxy-1H-pyrazole-3-carboxylic acid serves as a crucial scaffold for the development of novel therapeutic agents. The presence of the hydroxyl and carboxylic acid moieties provides key hydrogen bonding interactions and opportunities for further chemical modification, making it an attractive starting point for drug discovery programs.[3] This guide provides a comparative overview of the biological activities of this compound and its structurally related analogs, supported by experimental data and detailed protocols to aid researchers in this field.

Comparative Biological Activities

The biological profile of pyrazole-3-carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring. This section delves into a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: A Tale of Structural Nuances

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated using cell-based assays such as the MTT assay, which measures cell viability.

A study on coumarin-pyrazole carbaldehydes demonstrated that these hybrid molecules possess appreciable anticancer activity against A549 lung cancer cell lines.[4] While not direct analogs of this compound, this study underscores the potential of the pyrazole core in anticancer drug design. One of the synthesized compounds, P-03 , exhibited the most prominent anticancer activity with an IC50 of 13.5 µM.[4] Further mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G2/M phase.[4]

Another study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives showed significant antitumor activity, with one compound displaying growth inhibitory properties with an IC50 of 49.85 μM and inducing cell apoptosis.[5] Similarly, 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values as low as 0.71 μM.[5]

While direct comparative data for this compound is limited in the reviewed literature, the existing evidence strongly suggests that modifications at the N1, C3, and C4 positions of the pyrazole ring, as well as the derivatization of the carboxylic acid group, are key strategies for enhancing anticancer potency.

Table 1: Anticancer Activity of Selected Pyrazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
P-03 Substituted coumarin pyrazole carbaldehydeA549 (Lung)13.5[4]
Compound 5 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideNot specified49.85[5]
Compound 17 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazideHepG-2 (Liver)0.71[5]
Compound 18 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazideBGC823 (Gastric)0.71[5]
Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The structure-activity relationship (SAR) in this context is often linked to the ability of the molecule to interfere with microbial cellular processes.

A study on a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives revealed inhibitory effects against various bacterial and fungal pathogens.[6] Specifically, certain derivatives demonstrated notable activity against Candida species, highlighting the importance of substitution patterns on the pyrazole ring for antifungal efficacy.[6] The study emphasized that the positions of electronegative atoms like fluorine and oxygen in the substituents are crucial for modulating the antifungal activity.[6]

While direct data on the parent this compound is not provided in this specific study, it lays a foundation for understanding the SAR of this class of compounds. The presence of the 5-hydroxy group is anticipated to contribute to the antimicrobial profile through hydrogen bonding interactions with target enzymes or proteins.

Table 2: Antimicrobial Activity of Selected Pyrazole-3-carboxylic Acid Analogs

Compound IDTarget OrganismActivityReference
Molecule 8 Candida parapsilosis, Candida tropicalis, Candida glabrataInhibitory effects[6]
Molecule 10 Candida parapsilosis, Candida tropicalis, Candida glabrataInhibitory effects[6]
Molecule 21 Candida parapsilosis, Candida tropicalis, Candida glabrataInhibitory effects[6]
Molecule 22 Candida parapsilosis, Candida tropicalis, Candida glabrataInhibitory effects[6]
Enzyme Inhibition: Targeting Key Pathological Pathways

The structural features of this compound and its analogs make them promising candidates for enzyme inhibitors. The carboxylic acid moiety can act as a key binding group, while the pyrazole ring and its substituents can provide specificity for the target enzyme's active site.

A notable example is the investigation of 5-aryl-1H-pyrazole-3-carboxylic acids as inhibitors of human carbonic anhydrase (CA) isoforms.[7] These enzymes are involved in various physiological and pathological processes, including pH regulation and tumorigenesis. The study revealed that these compounds selectively inhibited the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and II, with inhibition constants (Ki) in the micromolar range (4–50 µM).[7] Docking studies suggested that the carboxylate group anchors the inhibitor to the zinc ion in the active site, while the aryl substituent provides interactions that determine isoform selectivity.[7]

Another study identified pyrazole carboxylic acids as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme implicated in blood pressure regulation.[8] Lead optimization of initial hits led to the discovery of highly potent and selective inhibitors, demonstrating the value of this scaffold in targeting specific enzymes.[8] Furthermore, 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives have been identified as potent inhibitors of acrosin, a serine protease involved in fertilization.[9]

Table 3: Enzyme Inhibitory Activity of Selected Pyrazole-3-carboxylic Acid Analogs

Compound ClassTarget EnzymeActivity (Ki or IC50)Reference
5-Aryl-1H-pyrazole-3-carboxylic acidsCarbonic Anhydrase IX & XIIKi = 4–50 µM[7]
Pyrazole carboxylic acidsRat Long Chain L-2-hydroxy acid oxidase (Hao2)Potent and selective inhibitors[8]
5-Phenyl-1H-pyrazole-3-carboxylic acid amidesAcrosinIC50 as low as 0.01 µmol/mL[9]

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key biological assays.

MTT Assay for Anticancer Activity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the drug discovery workflow and a hypothetical signaling pathway that could be targeted by these pyrazole derivatives.

G cluster_0 Drug Discovery & Development Workflow Scaffold_Selection Scaffold Selection (this compound) Analog_Synthesis Analog Synthesis (Chemical Modification) Scaffold_Selection->Analog_Synthesis Rational Design Biological_Screening Biological Screening (Anticancer, Antimicrobial, etc.) Analog_Synthesis->Biological_Screening Compound Library SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Informed Design Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Candidate Drug

Caption: A generalized workflow for drug discovery starting from a core scaffold.

G cluster_1 Hypothetical Enzyme Inhibition Pathway Pyrazole_Analog Pyrazole Analog (Inhibitor) Target_Enzyme Target Enzyme (e.g., Kinase, Protease) Pyrazole_Analog->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Cellular_Response Downstream Cellular Response (e.g., Apoptosis, Growth Arrest) Product->Cellular_Response

Caption: A simplified diagram illustrating enzyme inhibition by a pyrazole analog.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The available literature, while not always providing direct head-to-head comparisons, strongly supports the notion that strategic structural modifications can lead to potent and selective agents for treating cancer, microbial infections, and diseases driven by aberrant enzyme activity. Future research should focus on systematic SAR studies of this compound and its close analogs to delineate the precise structural requirements for optimal activity against various biological targets. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to contribute to this exciting and impactful area of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of pyrazole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of how structural modifications to this versatile scaffold influence its biological activity. We will delve into the nuances of substitutions on the pyrazole ring and modifications of the carboxylic acid moiety, supported by experimental data and protocols, to provide a clear understanding of the design principles for optimizing these compounds for various therapeutic targets.

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3][4] The pyrazole-3-carboxylic acid motif, in particular, serves as a critical pharmacophore, with the carboxylic acid group often acting as a key hydrogen bond donor and acceptor, or as a handle for further derivatization.

This guide will dissect the SAR of pyrazole-3-carboxylic acid derivatives by examining key substitution points on the pyrazole ring (N1, C4, and C5) and exploring bioisosteric replacements for the C3-carboxylic acid. We will compare their performance across different biological targets, providing a rationale for the observed activities and offering insights for future drug design endeavors.

The Influence of Substituents on the Pyrazole Ring

The biological activity of pyrazole-3-carboxylic acid derivatives can be finely tuned by introducing various substituents at the N1, C4, and C5 positions of the pyrazole ring. The nature of these substituents dictates the overall physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic distribution, which in turn govern its interaction with biological targets.

N1-Position Substitutions: Modulating Potency and Selectivity

The N1 position of the pyrazole ring is a critical site for substitution, often influencing the compound's potency and selectivity. Large, aromatic substituents are frequently found at this position in potent derivatives.

For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be a key requirement for high antagonistic activity.[5] This bulky, lipophilic group likely occupies a hydrophobic pocket in the receptor, contributing to a strong binding affinity.

In the context of anticancer agents, various substituted aryl groups at the N1 position have been explored. For example, a quinolin-2-yl substituent has been incorporated into pyrazole-3-carboxylic acid amides to yield compounds with significant anticancer potential.[6]

The general SAR trend for the N1 position suggests that the introduction of sterically demanding and electronically diverse aryl or heteroaryl rings can lead to enhanced biological activity. The specific choice of substituent, however, is highly dependent on the topology and nature of the target protein's binding site.

C4-Position Modifications: Fine-Tuning Activity

The C4 position of the pyrazole ring offers another avenue for structural modification, although it has been explored to a lesser extent than the N1 and C5 positions. Small alkyl groups, such as a methyl group, have been shown to be beneficial for the activity of certain CB1 receptor antagonists.[5]

In other cases, the C4 position is left unsubstituted to avoid steric clashes within the binding pocket. The impact of C4 substitution is highly context-dependent and requires careful consideration of the target's structural features.

C5-Position Substitutions: A Major Determinant of Activity

The C5 position is arguably one of the most critical positions for determining the biological activity of pyrazole-3-carboxylic acid derivatives. A wide array of substituents, particularly aromatic and heteroaromatic rings, have been shown to have a profound impact on potency and selectivity.

For potent and selective CB1 receptor antagonism, a para-substituted phenyl ring at the C5 position is a crucial structural feature.[5] Specifically, a p-iodophenyl group resulted in one of the most potent compounds in that series.[5]

In the realm of antiviral research, pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus (DENV) NS2B-NS3 protease.[7][8][9] Structure-activity relationship studies revealed that aromatic substituents at the C5 position were more active than non-aromatic ones.[8] For instance, a pyridine ring at C5, combined with a 2-methylphenyl substituent at N1, yielded a compound with an EC50 of 9.7 μM in a DENV reporter gene assay.[8]

For carbonic anhydrase inhibitors, a series of 5-phenyl-1H-pyrazole-3-carboxylic acids showed inhibitory activity in the micromolar range, with a preference for cancer-related isoforms CA IX and XII over the cytosolic isoforms CA I and II.[10]

The consistent observation across multiple therapeutic areas is that an appropriately substituted aryl or heteroaryl group at the C5 position is a key determinant of high biological activity. This substituent likely engages in crucial π-π stacking or hydrophobic interactions within the target's active site.

Visualizing the Core SAR Principles

To better illustrate the key structure-activity relationships of the pyrazole-3-carboxylic acid scaffold, the following diagram highlights the critical positions for substitution and their general impact on biological activity.

Caption: Key SAR points on the pyrazole-3-carboxylic acid scaffold.

The Role of the Carboxylic Acid Moiety and Its Bioisosteres

The carboxylic acid group at the C3 position is a cornerstone of the pyrazole-3-carboxylic acid pharmacophore. It can participate in crucial hydrogen bonding interactions with receptor residues and serves as a convenient handle for creating prodrugs, such as esters and amides, to improve pharmacokinetic properties.[2]

However, the presence of a carboxylic acid can sometimes lead to unfavorable properties, such as poor membrane permeability and rapid metabolism. To overcome these limitations, medicinal chemists often employ bioisosteric replacements. A common strategy is to replace the carboxylic acid with a tetrazole ring.[11] Tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions, but they are generally more metabolically stable and can lead to improved oral bioavailability.[12]

Other potential bioisosteres for the carboxylic acid group include hydroxypyrazoles and oxadiazolinones, which can offer advantages in terms of pKa and tissue permeation.[11] The choice of a suitable bioisostere is a critical step in the optimization process and must be carefully evaluated for each specific target and desired pharmacokinetic profile.

Comparative Analysis of Biological Activities

The versatility of the pyrazole-3-carboxylic acid scaffold is evident from its diverse range of biological activities. The following table summarizes the key SAR findings for different therapeutic targets, providing a comparative overview.

Therapeutic Target N1-Substituent C4-Substituent C5-Substituent C3-Modification Key References
Cannabinoid Receptor 1 (CB1) Antagonists 2,4-DichlorophenylMethylp-IodophenylPiperidinyl carboxamide[5]
Dengue Virus (DENV) NS2B-NS3 Protease Inhibitors 2-MethylphenylHPyridineCarboxylic acid[7][8][9]
Anti-inflammatory (COX Inhibitors) Varied ArylHVaried ArylCarboxylic acid, esters, amides[2][13]
Anticancer Quinolin-2-ylHp-TolylAmide[6]
Carbonic Anhydrase (CA IX/XII) Inhibitors HHPhenylCarboxylic acid[10]
Antibacterial/Antifungal VariedVariedVariedCarboxylic acid/dicarboxylic acid[14]

This comparative analysis highlights the importance of tailoring the substitution pattern on the pyrazole ring to achieve the desired biological activity and selectivity for a specific target.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrazole-3-carboxylic acid derivatives, based on methodologies reported in the literature.

General Synthetic Protocol for 5-Aryl-1H-pyrazole-3-carboxylic Acids

This protocol is adapted from the synthesis of carbonic anhydrase inhibitors.[10]

Step 1: Synthesis of Aryl-diketo Acids

  • To a solution of a substituted acetophenone in diethyl oxalate, add a solution of sodium ethoxide in ethanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the aryl-diketo acid.

  • Filter, wash with cold water, and dry the solid product.

Step 2: Cyclization to form the Pyrazole Ring

  • Reflux a mixture of the aryl-diketo acid and hydrazine hydrate in glacial acetic acid for 4-8 hours.

  • Cool the reaction mixture to room temperature, and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-1H-pyrazole-3-carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.

Synthesis_Workflow Start Substituted Acetophenone Step1 Condensation with Diethyl Oxalate (Base-promoted) Start->Step1 Intermediate Aryl-diketo Acid Step1->Intermediate Step2 Cyclization with Hydrazine Hydrate (in Acetic Acid) Intermediate->Step2 Product 5-Aryl-1H-pyrazole- 3-carboxylic Acid Step2->Product

Caption: General synthetic route for pyrazole-3-carboxylic acids.

In Vitro COX-2 Inhibition Assay

This protocol is a representative example for evaluating the anti-inflammatory potential of the synthesized compounds.

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound, recombinant human COX-2 enzyme, and a buffer solution.

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Perspectives

The pyrazole-3-carboxylic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies discussed in this guide underscore the critical role of substitutions at the N1 and C5 positions, as well as the potential for bioisosteric replacement of the C3-carboxylic acid, in modulating the biological activity and pharmacokinetic properties of these derivatives.

Future research in this area should continue to explore novel and diverse substituents at all positions of the pyrazole ring to identify new chemical space with improved potency and selectivity. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the rational design of the next generation of pyrazole-3-carboxylic acid-based drugs. Furthermore, a deeper investigation into the ADME-Tox properties of these compounds will be crucial for their successful translation into clinical candidates.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and optimization of pyrazole-3-carboxylic acid derivatives, ultimately accelerating the discovery of new and effective medicines for a wide range of diseases.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-hydroxy-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] Derivatives stemming from this core have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of these derivatives, offering field-proven insights into the experimental choices, the translation of preclinical data, and the critical factors that govern a compound's journey from a promising hit in a petri dish to a viable candidate in a complex biological system.

Part 1: Decoding Efficacy in a Controlled Environment: In Vitro Analysis

In vitro studies are the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds in a controlled, isolated environment. The primary objective is to establish a direct interaction between a derivative and its putative biological target, be it an enzyme, a receptor, or a cell line.

The Rationale Behind Key In Vitro Assays

The choice of an in vitro assay is dictated by the therapeutic goal. For anti-inflammatory agents, cyclooxygenase-2 (COX-2) enzyme inhibition assays are a logical starting point, as COX-2 is a key mediator of inflammation.[4] For anticancer applications, evaluating cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate) provides a direct measure of antiproliferative effects.[5][6] Similarly, potential antibacterial agents are screened for their minimum inhibitory concentration (MIC) against various bacterial strains.[7] The discovery of pyrazole derivatives as P2Y14 receptor antagonists, for example, necessitated specific receptor binding and functional assays to quantify their potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the target's activity).[8][9]

Quantitative In Vitro Efficacy Data

The following table summarizes the in vitro performance of several this compound derivatives, showcasing their potency across different biological targets.

Compound/DerivativeTarget/AssayKey Finding (IC50/Activity)Reference
Compound 16 (P2Y14R Antagonist) P2Y14 Receptor BindingIC50 = 1.93 nM[8][9]
Compound 15e (Antitumor) B16 (Melanoma) Cell LineIC50 = 5.58 µM[6]
Compound 15e (Antitumor) SF763 (Glioma) Cell LineIC50 = 6.13 µM[6]
Pyrazole 5a (Antitumor) MCF-7 (Breast Cancer) Cell LineIC50 = 14 µM[5]
Pyz-1 (Antidiabetic) α-glucosidase InhibitionIC50 = 75.62 µM[3]
Pyz-2 (Antidiabetic) α-glucosidase InhibitionIC50 = 95.85 µM[3]
Compound 2h (Antimicrobial) Gram-positive BacteriaMIC = 6.25 µg/mL[10]
Visualizing the Mechanism: P2Y14R Signaling

Many pyrazole derivatives exert their anti-inflammatory effects by antagonizing the P2Y14 receptor, which is activated by UDP-glucose (UDPG) released from damaged cells. This interaction triggers a downstream signaling cascade leading to the production of inflammatory cytokines.

P2Y14R_Pathway cluster_cell Macrophage cluster_antagonist Intervention UDPG UDP-Glucose P2Y14R P2Y14 Receptor UDPG->P2Y14R Binds G_protein Gαi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (p38, ERK) G_protein->MAPK cAMP ↓ cAMP AC->cAMP NFkB NF-κB Activation MAPK->NFkB Cytokines Inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Upregulates Pyrazole Pyrazole Derivative (Antagonist) Pyrazole->P2Y14R Blocks

Caption: P2Y14 Receptor signaling pathway and its inhibition by pyrazole antagonists.

Part 2: Assessing Performance in a Living System: In Vivo Efficacy

While in vitro data confirms target engagement, it cannot predict a compound's behavior in a complex, multi-system organism. In vivo studies in animal models are essential to evaluate not only efficacy but also a drug's pharmacokinetic profile and potential toxicity.

Rationale for Preclinical Animal Models

The selection of an animal model is critical for its clinical relevance. The carrageenan-induced rat paw edema model is a gold standard for assessing acute anti-inflammatory activity, as it mimics the physiological processes of inflammation, including edema, hyperalgesia, and erythema.[2][11] For more systemic inflammatory conditions, lipopolysaccharide (LPS)-induced models in mice are employed to provoke a robust cytokine response, allowing for the evaluation of a compound's ability to mitigate this "cytokine storm".[8][9] To test antitumor potential, xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to measure a drug's ability to inhibit tumor growth in a living system.[6]

Quantitative In Vivo Efficacy Data

The following table presents a summary of the in vivo performance of selected pyrazole derivatives, demonstrating their therapeutic effects in relevant disease models.

Compound/DerivativeAnimal ModelDosage & RouteKey FindingReference
Compound 16 LPS-induced Peritonitis (Mouse)N/AReduced levels of IL-6, IL-1β, and TNF-α[8][9]
Compound 15e H22 Liver Cancer Xenograft (Mouse)N/ASignificant antitumor activity[6]
Compound 15e B16 Melanoma Xenograft (Mouse)N/ASignificant antitumor activity[6]
Pyrazole 35a Carrageenan-induced Paw Edema (Rat)50 mg/kg91.11% edema inhibition[4]
Compounds 10a, 10e, 10f, 10g Carrageenan-induced Paw Edema (Rat)N/A70-78% edema inhibition at 3h[2]
Compound 5b Endothelin-1 Induced Death (Mouse)N/AComparable activity to Bosentan[12]
Pyrazolylthiazole 2n Carrageenan-induced Paw Edema (Rat)N/A89.59% edema inhibition[10]
Visualizing the Workflow: Carrageenan-Induced Paw Edema Model

This workflow diagram illustrates the key steps involved in a standard in vivo anti-inflammatory assay.

Vivo_Workflow start Acclimatize Rats (e.g., Wistar, 7 days) grouping Group Animals (n=6 per group) - Vehicle Control - Standard Drug - Test Compounds start->grouping fasting Overnight Fasting (Water ad libitum) grouping->fasting measurement1 Measure Initial Paw Volume (t=0) (Plethesmometer) fasting->measurement1 dosing Administer Compounds (Oral or IP) measurement1->dosing induction Inject 0.1 mL 1% Carrageenan (Sub-plantar region of hind paw) dosing->induction Wait 1 hour measurement2 Measure Paw Volume at 1, 2, 3, 4 hours post-injection induction->measurement2 calculation Calculate % Inhibition of Edema vs. Vehicle Control measurement2->calculation end Data Analysis & Statistical Evaluation calculation->end

Caption: Workflow for the in vivo carrageenan-induced rat paw edema assay.

Part 3: Bridging the Gap - Why In Vitro Success Doesn't Always Translate

A critical challenge in drug development is the frequent disconnect between promising in vitro data and subsequent in vivo outcomes. A derivative with nanomolar potency in an enzymatic assay may show little to no effect in an animal model. This discrepancy is multifactorial and underscores the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Key Translational Factors:

  • Solubility and Bioavailability: A compound must be absorbed into the bloodstream to reach its target. Poor aqueous solubility can severely limit oral bioavailability. Research on P2Y14R antagonists highlights this, where structural modifications were made specifically to eliminate zwitterionic character, which in turn "significantly improved solubility and oral bioavailability".[8]

  • Metabolic Stability: The liver is the primary site of drug metabolism. If a compound is rapidly metabolized into inactive forms, it will not maintain a therapeutic concentration at the target site, regardless of its initial potency.

  • Pharmacokinetics (PK): The journey of the drug through the body, including its half-life, clearance rate, and volume of distribution, dictates the dosing regimen required to maintain effective concentrations. Favorable PK profiles are crucial for in vivo success.[8]

  • Off-Target Effects and Toxicity: In a living system, a compound can interact with numerous unintended targets, leading to toxicity that masks its therapeutic effect or makes it unsuitable for further development. Low cytotoxicity is a desirable trait.[8]

The successful optimization of compound 16, a P2Y14R antagonist, serves as an excellent case study. While the initial hit compound was potent, it suffered from low solubility. The optimized derivative not only retained high potency (IC50 = 1.93 nM) but also showed "notably improved solubility, and more favorable pharmacokinetic profiles," which directly contributed to its potent in vivo efficacy in reducing inflammatory cytokines.[8][9]

Part 4: Standard Operating Protocols

To ensure reproducibility and validity, the following are detailed protocols for key assays discussed in this guide.

Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is a self-validating system for determining a compound's ability to inhibit the COX-2 enzyme.

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the buffer to a working concentration of 100 units/mL.

    • Prepare a solution of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and a heme cofactor.

    • Prepare arachidonic acid (the substrate) in ethanol.

    • Dissolve test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of heme and 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of the test compound dilutions or reference inhibitor. Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of the TMPD solution.

    • Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol provides a validated method for assessing acute anti-inflammatory activity.

  • Animal Handling and Grouping:

    • Use male Wistar rats (150-200g). Acclimatize them for one week before the experiment.

    • Divide the rats into groups (n=6): Group I (Vehicle Control), Group II (Standard Drug, e.g., Indomethacin 10 mg/kg), and Groups III-V (Test Compounds at various doses).

    • Fast the animals overnight with free access to water.

  • Experimental Procedure:

    • Measure the initial volume of the left hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

    • Administer the vehicle, standard drug, or test compounds orally or via intraperitoneal injection.

    • One hour after administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar tissue of the same paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation and Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Conclusion

The this compound framework continues to be a fertile ground for the discovery of potent bioactive molecules. This guide illustrates that while in vitro assays are indispensable for identifying initial hits and understanding structure-activity relationships, they represent only the first step. True therapeutic potential can only be validated through rigorous in vivo testing. The successful translation from bench to preclinical models hinges on a deep understanding of pharmacokinetic and metabolic factors. Future research should focus on designing derivatives with not only high target potency but also optimized drug-like properties to bridge the gap between in vitro promise and in vivo success.

References

A Comparative Guide to the Antimicrobial Spectrum of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating an urgent search for new chemical entities with potent antimicrobial properties.[1] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities.[1][2][3] This guide focuses on derivatives of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a subclass that holds considerable promise. The presence of the hydroxyl and carboxylic acid moieties provides key sites for hydrogen bonding and potential metal chelation, which can be pivotal for interaction with microbial targets.

This document provides a comparative analysis of the antimicrobial performance of these pyrazole derivatives against a panel of clinically relevant bacteria and fungi. We will delve into quantitative experimental data, explore structure-activity relationships (SAR), and provide detailed protocols for the validation of antimicrobial efficacy, offering a comprehensive resource for researchers in drug discovery and development.

cluster_Core This compound cluster_Features Key Pharmacophoric Features Core_Structure Core Scaffold N1 N1-Position Site for diverse substitutions (R1) Modulates lipophilicity & steric profile Core_Structure->N1 C3_COOH C3-Carboxylic Acid - Key for target binding - Potential for ester/amide derivatization Core_Structure->C3_COOH C5_OH C5-Hydroxyl Group - H-bond donor/acceptor - Potential for metal chelation Core_Structure->C5_OH

Figure 1: Core structure and key features of the pyrazole scaffold.

Comparative Antimicrobial Spectrum Analysis

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration required to inhibit the visible growth of a microorganism.[1] Lower MIC values are indicative of higher potency. The following table summarizes MIC data for representative pyrazole carboxylic acid derivatives compared against standard-of-care antibiotics and antifungals.

Table 1: Comparative MIC Values (µg/mL) of Pyrazole Derivatives vs. Standard Agents

Compound/DrugOrganism TypeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeCandida albicansAspergillus nigerSource(s)
Pyrazole Derivative 1 Test Compound12562.5125250>250>250[4]
Pyrazole Derivative 2 Test Compound62.562.512512512562.5[4]
Pyrazole-Thiadiazine 21a Test Compound62.562.51251251252.9[4]
Ciprofloxacin Standard Antibiotic1.00.50.250.5N/AN/A[5]
Chloramphenicol Standard Antibiotic3.121.611.613.12N/AN/A[4][6]
Clotrimazole Standard AntifungalN/AN/AN/AN/A7.87.8[4]

Note: 'N/A' indicates not applicable. Data is compiled from multiple sources for representative comparison.

From this data, it is evident that while some pyrazole derivatives exhibit broad-spectrum activity, their potency can vary significantly.[1] Notably, certain novel pyrazole-thiadiazine hybrids, such as compound 21a, show remarkable antifungal activity against Aspergillus niger, even surpassing the standard drug Clotrimazole.[4] This highlights the vast potential for optimizing the pyrazole scaffold through chemical modification.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of pyrazole derivatives is intrinsically linked to the nature and position of substituents on the core ring. Understanding these relationships is crucial for designing more effective future agents.[7]

  • Substituents at the N1-position: The group attached to the N1 nitrogen significantly influences the compound's lipophilicity and steric profile. Bulky aromatic or heterocyclic rings at this position can enhance binding to microbial enzymes or structural proteins.

  • Modifications of the C3-Carboxylic Acid: Esterification or conversion of the carboxylic acid to an amide can modulate the compound's cell permeability and metabolic stability. These modifications can also introduce new interaction points with the biological target.

  • Substituents on Phenyl Rings: For derivatives containing phenyl groups, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can drastically alter the electronic properties and, consequently, the biological activity of the entire molecule.[7] The position of these substituents (ortho, meta, para) is also critical.[8]

cluster_Modifications Chemical Modifications cluster_Effects Impact on Antimicrobial Activity SAR Structure-Activity Relationship (SAR) R1 N1-Substituent (R1) (e.g., Aryl, Alkyl) SAR->R1 Influences R3 C3-Substituent (R3) (e.g., COOH, Ester, Amide) SAR->R3 Influences R5 C5-Substituent (R5) (e.g., OH, Aryl) SAR->R5 Influences Potency Potency (MIC) R1->Potency Affects Spectrum Spectrum of Activity R1->Spectrum Affects Permeability Cell Permeability R1->Permeability Affects R3->Potency Affects R3->Spectrum Affects R3->Permeability Affects R5->Potency Affects R5->Spectrum Affects R5->Permeability Affects

Figure 2: Key modification sites influencing antimicrobial activity.

Experimental Methodologies for Antimicrobial Screening

To ensure the trustworthiness and reproducibility of antimicrobial data, standardized protocols are essential. The broth microdilution method is a gold standard for determining Minimum Inhibitory Concentration (MIC) values.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a self-validating system as it includes positive (microbe, no compound) and negative (broth only) controls to ensure the validity of the results.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum, adjusted to a standard density (e.g., 0.5 McFarland standard)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile multichannel pipettes

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Prepare the microbial inoculum in broth to a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well (except the negative control well).

  • Controls:

    • Positive Control: A well containing broth and inoculum but no test compound.

    • Negative Control (Sterility): A well containing broth only.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Workflow for MIC Determination via Broth Microdilution Start Start PrepPlate Prepare 96-well plate with 100µL broth per well Start->PrepPlate SerialDilute Perform 2-fold serial dilution of test compound across wells PrepPlate->SerialDilute Inoculate Inoculate wells with 100µL of microbial suspension SerialDilute->Inoculate PrepInoculum Prepare microbial inoculum (0.5 McFarland standard) PrepInoculum->Inoculate Controls Set up Positive (Microbe + Broth) & Negative (Broth only) Controls Inoculate->Controls Incubate Incubate plate (e.g., 37°C for 24h) Controls->Incubate Read Visually inspect for turbidity (microbial growth) Incubate->Read DetermineMIC Identify lowest concentration with no visible growth Read->DetermineMIC End End: MIC Value Obtained DetermineMIC->End

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective enzyme inhibitors. Its versatile structure has been successfully incorporated into a multitude of inhibitors targeting key players in various disease pathways, most notably protein kinases and cyclooxygenase (COX) enzymes. For researchers and drug development professionals, understanding the nuances of how these pyrazole-based molecules interact with their protein targets is paramount. Molecular docking simulations have become an indispensable tool in this endeavor, offering a computational lens to predict, compare, and rationalize the binding of these inhibitors.

This guide provides an in-depth, comparative analysis of molecular docking studies of pyrazole inhibitors, moving beyond a mere recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the crucial link between in silico predictions and in vitro realities.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that make it a "privileged scaffold" in medicinal chemistry. One nitrogen atom typically acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, facilitating crucial interactions within a protein's active site. Furthermore, the pyrazole ring serves as a rigid core from which various substituents can be strategically positioned to probe different regions of a binding pocket, thereby fine-tuning potency and selectivity.[1][2]

Comparative Docking Performance: A Multi-Target Perspective

The efficacy of a pyrazole inhibitor is intrinsically linked to its binding affinity and the specific interactions it forms with its target protein. Molecular docking allows for a comparative assessment of a series of pyrazole derivatives, providing valuable insights into their structure-activity relationships (SAR). Here, we compare the docking performance of pyrazole inhibitors against two major classes of drug targets: protein kinases and cyclooxygenase enzymes.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a common target for inhibitor development, and pyrazole-based compounds have shown significant promise in this area.

A comparative docking study of pyrazole derivatives against various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), revealed that these compounds can effectively occupy the ATP-binding pocket.[3][4] For instance, certain 1,3,4-thiadiazole-substituted pyrazole derivatives exhibited strong binding affinities, with minimum binding energies of -10.09 kJ/mol for VEGFR-2, -8.57 kJ/mol for Aurora A, and -10.35 kJ/mol for CDK2.[3][4][5] These favorable binding energies are often attributed to the formation of hydrogen bonds with key residues in the hinge region of the kinase, mimicking the interaction of the native ATP ligand.[6]

Further studies on pyrazole-based inhibitors targeting Aurora-A kinase have highlighted the importance of hydrogen bonds with residues like Ala213 and Glu211 for potent binding and selectivity.[7] Docking simulations of pyrazole-based compounds in the active site of Epidermal Growth Factor Receptor (EGFR) kinase have also demonstrated their ability to bind to the hinge region in a manner similar to the approved drug gefitinib.

The following table summarizes the comparative docking scores and in vitro activities of representative pyrazole kinase inhibitors from various studies.

Compound IDTarget KinaseDocking Score (kcal/mol)In Vitro Activity (IC50)Key Interacting ResiduesReference
Compound 6 AKT1--Lys179, Glu234[8]
Compound 25 RET Kinase-7.14pIC50 = 8.8Ala807[6]
Compound 1b VEGFR-2-10.09 (kJ/mol)-Leu840, Asn923, Cys919, Asp1046[3][4]
Compound 1d Aurora A-8.57 (kJ/mol)-Lys20, Lys89[3][4]
Compound 2b CDK2-10.35 (kJ/mol)-Ile10, Lys20, Lys89, Asp145[3][4]
Compound 3i VEGFR-2-8.93 nM-[9][10]
Compound 5h Aurora-A-0.78 µM-[11]

Note: Docking scores are reported as published and may have been calculated using different software and scoring functions, making direct comparison across studies challenging.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are key targets for anti-inflammatory drugs. Pyrazole-containing compounds, such as the well-known drug Celecoxib, are potent and selective COX-2 inhibitors.

Comparative docking studies of pyrazole derivatives in the active sites of COX-1 and COX-2 have been instrumental in elucidating the structural basis for their selectivity. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Docking simulations have shown that the substituents on the pyrazole ring of selective inhibitors can effectively occupy this side pocket, leading to enhanced binding affinity for COX-2 over COX-1.[12][13][14]

For example, a study comparing pyrazole-containing acids and amides found that the amides exhibited lower binding energies in the COX-2 active site, with interactions reminiscent of celecoxib.[13] Another study on hybrid pyrazole analogues demonstrated that compounds with a benzenesulfonamide moiety showed high COX-2 inhibitory activity and selectivity, with docking studies confirming that the SO2NH2 group inserts deep into the selective pocket of the COX-2 active site, forming hydrogen bonds with key residues like His90 and Arg513.[15][16]

Compound IDTarget EnzymeDocking Score (kcal/mol)In Vitro Activity (IC50)Selectivity Index (COX-1/COX-2)Key Interacting ResiduesReference
Compound 25 COX-2-9.7---[7]
Compound 5u COX-2-12.9071.79 µM72.73His90, Arg513, Phe518, Ser353[15][16]
Compound 5s COX-2-12.242.51 µM65.75His90, Arg513, Phe518, Ser353[15][16]
Celecoxib COX-2-9.924-78.06His90, Arg513[15][16]
Compound 5f COX-2-1.50 µM--[17]
Compound 6f COX-2-1.15 µM--[17]

Note: As with the kinase inhibitors, direct comparison of docking scores across different studies should be done with caution due to variations in methodology.

Experimental Protocols: A Self-Validating System

The trustworthiness of any docking study hinges on a well-defined and validated protocol. Here, we provide a detailed, step-by-step methodology for a comparative docking study of pyrazole inhibitors, emphasizing the causality behind each experimental choice.

A Representative Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Protein Preparation (e.g., PDB ID: 3LN1 for COX-2) Ligand 2. Ligand Preparation (Energy Minimization) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina) Grid->Docking Results 5. Results Analysis (Binding Energy & Poses) Docking->Results Validation 6. Docking Validation (Redocking) Results->Validation SAR 7. SAR & Visualization Validation->SAR

Caption: A generalized workflow for comparative molecular docking studies.

1. Protein Preparation

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Protocol:

    • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human COX-2 is 3LN1.

    • Clean the Structure: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking of your pyrazole inhibitors.

    • Add Hydrogens: Add polar hydrogen atoms to the protein. This is essential for correctly modeling hydrogen bonding interactions.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). Accurate charge assignment is vital for calculating electrostatic interactions.

    • Save in PDBQT format: For use with AutoDock Vina, save the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions.[12]

2. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of the pyrazole inhibitors.

  • Protocol:

    • 2D to 3D Conversion: Draw the 2D structures of your pyrazole derivatives using a chemical drawing software and convert them to 3D structures.

    • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step is critical to ensure that the ligand conformation is energetically favorable before docking.

    • Define Rotatable Bonds: For flexible ligand docking, define the rotatable bonds in the pyrazole inhibitors. This allows the docking software to explore different conformations of the ligand within the active site.

    • Save in PDBQT format: Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation, focusing on the active site of the protein.

  • Protocol:

    • Identify the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.

    • Define Grid Box Dimensions: Create a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow for the free rotation and translation of the pyrazole inhibitors but not so large as to unnecessarily increase computation time. A typical grid box size is 60x60x60 Å.

4. Molecular Docking

  • Objective: To predict the binding poses and affinities of the pyrazole inhibitors within the protein's active site.

  • Protocol:

    • Choose a Docking Program: Select a molecular docking program such as AutoDock Vina, Glide, or GOLD. The choice of software can influence the results, so consistency is key for a comparative study.

    • Set Docking Parameters: Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, a higher exhaustiveness value will increase the computational time but may lead to a more accurate prediction of the binding mode.

    • Run the Docking Simulation: Execute the docking simulation for each pyrazole inhibitor.

5. Results Analysis

  • Objective: To analyze the docking results and identify the most promising pyrazole inhibitors.

  • Protocol:

    • Rank by Binding Affinity: Rank the pyrazole inhibitors based on their predicted binding affinities (docking scores). A more negative binding energy generally indicates a more favorable binding interaction.

    • Visualize Binding Poses: Visualize the predicted binding poses of the top-ranked inhibitors within the active site of the protein. This allows for a detailed examination of the molecular interactions.

    • Identify Key Interactions: Identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrazole inhibitors and the protein.

6. Docking Validation

  • Objective: To ensure the reliability and accuracy of the docking protocol.

  • Protocol:

    • Redocking of Co-crystallized Ligand: A crucial validation step is to dock the co-crystallized ligand back into the active site of the protein. The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[6]

Structure-Activity Relationship (SAR) and Molecular Interactions

The true power of comparative docking studies lies in their ability to elucidate the structure-activity relationships of a series of inhibitors. By correlating the docking results with experimental data, researchers can understand how specific chemical modifications to the pyrazole scaffold influence binding affinity and selectivity.

G cluster_inhibitor Pyrazole Inhibitor cluster_protein Protein Active Site Inhibitor Pyrazole Core R1-Substituent R2-Substituent R3-Substituent Protein Active Site Hinge Region Hydrophobic Pocket Selectivity Pocket Inhibitor:f1->Protein:p1 H-Bonds Inhibitor:f2->Protein:p2 Hydrophobic Interactions Inhibitor:f3->Protein:p3 Steric & Electrostatic Interactions

Caption: Key interactions between a pyrazole inhibitor and a protein active site.

  • The Pyrazole Core: The pyrazole ring itself is often involved in crucial hydrogen bonding interactions with the hinge region of kinases or key polar residues in other enzymes.[1] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, providing a versatile anchor point.[1]

  • Substituents and their Roles:

    • Substituents Targeting the Hinge Region: Modifications at positions on the pyrazole ring that project towards the hinge region can significantly impact binding. For example, adding a group capable of forming an additional hydrogen bond can enhance potency.

    • Substituents Probing Hydrophobic Pockets: Bulky, hydrophobic groups attached to the pyrazole scaffold can occupy hydrophobic pockets within the active site, leading to increased binding affinity through favorable van der Waals interactions.[18]

    • Substituents Conferring Selectivity: Strategic placement of substituents can exploit subtle differences between the active sites of related proteins, leading to improved selectivity. For instance, in COX-2 inhibitors, a sulfonamide or a similar group can occupy the secondary pocket, which is a key determinant of selectivity over COX-1.[15][16]

Conclusion: From In Silico Insights to In Vitro Validation

Comparative docking studies of pyrazole inhibitors are a powerful tool for guiding the design of more potent and selective drug candidates. However, it is crucial to remember that docking simulations are predictive models and not a substitute for experimental validation. The insights gained from in silico studies must be tested through in vitro and in vivo experiments to confirm their validity.[6] By integrating computational and experimental approaches, researchers can accelerate the drug discovery process and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

A Researcher's Guide to the Stability of Pyrazole Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stability of lead compounds is a critical parameter that dictates their therapeutic potential and development feasibility. Among the vast landscape of heterocyclic scaffolds, pyrazole carboxylic acids are of significant interest due to their prevalence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth, objective comparison of the stability of various pyrazole carboxylic acids, supported by experimental data and established analytical methodologies. We will delve into the intrinsic factors governing their stability and provide actionable protocols for robust assessment.

The Significance of Stability in Pyrazole Carboxylic Acids

The pyrazole ring is a robust aromatic system, generally stable to oxidation.[3] However, the introduction of a carboxylic acid group, while often crucial for biological activity and pharmacokinetic properties, can introduce potential instability, particularly decarboxylation under thermal stress.[4][5][6] Furthermore, the overall substitution pattern on the pyrazole ring dramatically influences its susceptibility to degradation under various conditions, including pH, oxidative stress, and light exposure.[7] Understanding these stability liabilities early in the drug discovery process is paramount to mitigating risks and selecting promising candidates for further development.

Key Factors Influencing the Stability of Pyrazole Carboxylic Acids

The stability of a pyrazole carboxylic acid is not an intrinsic property of the core structure alone but is significantly modulated by the nature and position of substituents on the pyrazole ring.

  • Position of the Carboxylic Acid Group: The position of the carboxylic acid on the pyrazole ring is a primary determinant of its thermal stability. Pyrazole-4-carboxylic acids, for instance, are known to undergo decarboxylation, a process that can be influenced by temperature, pH, and the presence of metal catalysts.[4][5][6][8]

  • Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups can impact the electron density of the ring and the lability of the carboxylic acid proton, thereby influencing susceptibility to nucleophilic attack or decarboxylation. Conversely, electron-donating groups can also modulate the reactivity of the ring system.[7]

  • Steric Hindrance: Bulky substituents near the carboxylic acid group can sterically hinder interactions with potential reactants or catalysts, which may enhance stability under certain conditions.

Comparative Stability Analysis: A Data-Driven Overview

Pyrazole Carboxylic Acid DerivativeThermal Stability (Decarboxylation)pH Stability (Hydrolysis)Oxidative StabilityPhotostability
Pyrazole-3-carboxylic acid Generally more stable to decarboxylation than the 4-carboxy isomer.Stable under neutral and mildly acidic/basic conditions.The pyrazole ring is relatively resistant to oxidation, but the overall molecule's stability depends on other substituents.Susceptibility is dependent on the overall chromophoric system.
Pyrazole-4-carboxylic acid Prone to decarboxylation at elevated temperatures (typically >150-200 °C), which can be catalyzed by acids, bases, or metals.[4][5][6]Can be susceptible to decarboxylation under harsh acidic or basic conditions at elevated temperatures.The pyrazole ring itself is relatively stable, but forced oxidation can lead to degradation.Dependent on the substituents on the ring.
Pyrazole-5-carboxylic acid Stability is generally comparable to the 3-carboxy isomer.Stable under neutral and mildly acidic/basic conditions.The pyrazole ring is relatively resistant to oxidation.Dependent on the substituents on the ring.
3,5-Disubstituted-pyrazole-4-carboxylic acids Stability is highly dependent on the nature of the substituents at the 3 and 5 positions. Haloalkyl groups, for example, can influence the conditions required for decarboxylation.[4][5][6]Stability is influenced by the electronic effects of the substituents.The presence of oxidizable functional groups on the substituents will dictate the overall oxidative stability.Dependent on the substituents on the ring.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of stability studies, well-defined and validated experimental protocols are essential. Here, we provide step-by-step methodologies for key experiments.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This method provides quantitative data on the thermal stability and decomposition profile of the compound.[9][10][11]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's instructions, typically using certified weight and melting point standards.[12]

  • Sample Preparation: Accurately weigh 3-5 mg of the pyrazole carboxylic acid into a clean, inert crucible (e.g., alumina or platinum).[12]

  • Experimental Conditions:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]

    • Heat the sample from ambient temperature to a final temperature (e.g., 300-400 °C) at a controlled heating rate (e.g., 10 °C/min).[12]

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss as a function of temperature. The onset temperature of significant mass loss can be indicative of decomposition or decarboxylation.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. A sharp endothermic peak corresponding to a mass loss in the TGA may indicate melting followed by decomposition. An exothermic peak associated with mass loss suggests an energetic decomposition.[9]

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate thermal instability from oxidative degradation. A controlled heating rate ensures reproducible results and allows for the accurate determination of onset temperatures.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Prepare_Sample Prepare & Weigh Sample Calibrate->Prepare_Sample Load_Sample Load Sample & Reference Prepare_Sample->Load_Sample Set_Conditions Set Conditions (N2 Purge, Heating Rate) Load_Sample->Set_Conditions Run_Analysis Run TGA-DSC Analysis Set_Conditions->Run_Analysis Analyze_TGA Analyze TGA Curve (Mass Loss vs. Temp) Run_Analysis->Analyze_TGA Analyze_DSC Analyze DSC Curve (Heat Flow vs. Temp) Run_Analysis->Analyze_DSC Determine_Stability Determine Onset of Decomposition/Decarboxylation Analyze_TGA->Determine_Stability Analyze_DSC->Determine_Stability

Figure 1: Workflow for TGA-DSC analysis.
Forced Degradation Studies and Stability-Indicating HPLC-UV Method

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[13][14][15] A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[16][17]

Experimental Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analyze_Samples Analyze Stressed Samples Acid->Analyze_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analyze_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analyze_Samples Thermal Thermal Stress (Solid & Solution) Thermal->Analyze_Samples Photo Photolytic Stress (ICH Q1B) Photo->Analyze_Samples HPLC_Method Develop & Validate Stability-Indicating HPLC-UV Method HPLC_Method->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products (LC-MS, NMR) Analyze_Samples->Identify_Degradants Assess_Stability Assess Stability Profile Identify_Degradants->Assess_Stability

Figure 2: Forced degradation experimental workflow.

Detailed Protocols for Stress Conditions:

  • Acid Hydrolysis: Dissolve the pyrazole carboxylic acid in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60-80 °C) and take samples at various time points. Neutralize the samples before HPLC analysis.[13]

  • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide and neutralize with acid before analysis.[18]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a 3% solution of hydrogen peroxide. Keep the solution at room temperature and analyze at different time intervals.[13]

  • Photostability: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19] A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating HPLC-UV Method Development (General Protocol):

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A typical mobile phase could be a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[16]

  • Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.

  • Detection: Use a UV detector at a wavelength where the parent compound and the degradation products have adequate absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20]

Trustworthiness Through Self-Validation: The forced degradation study itself serves as a validation of the HPLC method's specificity. By demonstrating that the method can separate the parent drug from its degradation products formed under various stress conditions, the method is proven to be "stability-indicating."

Conclusion

The stability of pyrazole carboxylic acids is a multifaceted property governed by the interplay of the carboxylic acid's position and the electronic and steric nature of other substituents on the pyrazole ring. A systematic and rigorous approach to stability testing, employing techniques such as TGA-DSC for thermal analysis and forced degradation studies with a validated stability-indicating HPLC method, is crucial for the successful development of drug candidates based on this important scaffold. This guide provides a framework for researchers to design and execute meaningful stability studies, enabling data-driven decisions in the drug discovery and development pipeline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.